1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
描述
属性
IUPAC Name |
1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-8(11)5-9(4-6)7(2)10/h6,8,11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDSJGBYZAERNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone chemical properties
An In-depth Technical Guide to 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
Disclaimer: Direct experimental data for 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is limited in publicly available literature. This guide has been compiled by a Senior Application Scientist, leveraging established principles of organic chemistry and extrapolating data from closely related analogues to provide a comprehensive and scientifically grounded profile of its predicted properties, synthesis, and characterization.
Introduction
1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is an N-acylpiperidine derivative featuring a hydroxyl and a methyl substituent on the piperidine ring. The presence of these functional groups, combined with the inherent stereochemistry of the substituted piperidine core, makes it a molecule of interest for researchers in medicinal chemistry and drug development. The N-acetyl group modifies the properties of the parent piperidine, influencing its conformational behavior and reactivity.[1][2] This guide provides an in-depth technical overview of its predicted chemical properties, offering valuable insights for its synthesis, characterization, and potential applications.
Molecular Structure and Stereochemistry
The core of the molecule is a piperidine ring, a six-membered nitrogen-containing heterocycle. Key structural features include:
-
An N-acetyl group , which introduces an amide functionality. The partial double bond character of the N-C=O bond restricts rotation and influences the ring's conformation.[1]
-
A hydroxyl group at the C3 position , which can act as a hydrogen bond donor and acceptor, impacting solubility and potential biological interactions.
-
A methyl group at the C5 position , which adds to the molecule's steric bulk.
These substitutions at positions 3 and 5 create two chiral centers, leading to the possibility of multiple stereoisomers (diastereomers and enantiomers). The relative orientation of the hydroxyl and methyl groups (cis or trans) will significantly affect the molecule's three-dimensional shape and, consequently, its physical and biological properties.
Caption: Structure of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone.
Predicted Physicochemical Properties
The following properties are estimated based on the analysis of structurally similar compounds, such as 1-acetylpiperidine and various hydroxypiperidine derivatives.[1][3]
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₁₅NO₂ | Based on atom count. |
| Molecular Weight | 157.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar N-acetylated piperidines are liquids or solids.[3][4] The hydroxyl group may promote solidification. |
| Boiling Point | > 230 °C | N-acetylpiperidine has a boiling point of 226 °C.[3] The hydroxyl group is expected to increase this due to hydrogen bonding. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydroxyl and amide carbonyl groups will facilitate hydrogen bonding with protic solvents. N-acetyl-4-piperidone is soluble in water.[4] |
| pKa | ~ -0.4 (Amide N) | The pKa of the amide nitrogen in N-acetylpiperidine is predicted to be around -0.4, indicating it is not basic.[3] |
Proposed Synthetic Methodologies
The most direct and logical approach to synthesizing 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is through the N-acetylation of the corresponding precursor, 3-hydroxy-5-methylpiperidine. This is a standard and high-yielding transformation.
Workflow: N-Acetylation of 3-Hydroxy-5-methylpiperidine
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Reaction Setup : In a round-bottom flask, dissolve 3-hydroxy-5-methylpiperidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acetylating Agent : Slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) to the stirred solution. The use of an acetylating agent is a common method in the synthesis of N-acetylated compounds.[5]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone.
Proposed Analytical and Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The predicted data is based on known values for similar N-acylpiperidines.[1][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The spectrum is expected to show a characteristic singlet for the acetyl methyl protons around δ 2.1 ppm.[1] The protons on the piperidine ring will appear as a series of complex multiplets between δ 1.0 and 4.5 ppm. The proton on the carbon bearing the hydroxyl group (C3-H) would likely be a broad multiplet. Due to the restricted rotation around the N-C=O amide bond, some proton signals may appear broadened or as two sets of signals at room temperature.[6]
-
¹³C NMR : The carbonyl carbon of the acetyl group is expected to resonate at approximately δ 169-170 ppm.[1] The acetyl methyl carbon will appear around δ 21 ppm.[1] The carbons of the piperidine ring will show signals in the range of δ 24-65 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield, as will the carbon bearing the hydroxyl group (C3).
Infrared (IR) Spectroscopy
-
O-H Stretch : A broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch : Aliphatic C-H stretching vibrations will be observed between 2850-3000 cm⁻¹.
-
C=O Stretch : A strong, sharp absorption band for the amide carbonyl group should appear around 1620-1650 cm⁻¹. This is a key diagnostic peak for N-acylated piperidines.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show the molecular ion peak at m/z = 157.
-
Fragmentation : Key fragmentation patterns would likely involve the loss of an acetyl group (M-43), loss of a methyl group (M-15), and cleavage of the piperidine ring.
Potential Applications and Research Directions
Given its structure, 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone holds potential as a valuable building block in several areas of chemical research:
-
Medicinal Chemistry : The piperidine scaffold is a privileged structure found in numerous pharmaceuticals.[8] This compound could serve as an intermediate for the synthesis of more complex molecules with potential therapeutic activity. The hydroxyl group provides a handle for further functionalization.
-
Asymmetric Synthesis : As a chiral molecule, it can be used as a chiral building block or ligand in asymmetric catalysis.[9][10]
-
Fragment-Based Drug Discovery : It could be screened as a fragment in drug discovery campaigns, where its binding to biological targets could be optimized through further chemical modification.
Safety and Handling
While specific toxicity data is unavailable, standard laboratory safety precautions should be followed:
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation : Handle the compound in a well-ventilated fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place.
References
- PrepChem. (n.d.). Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine.
- ChemicalBook. (2026, January 13). N-Acetyl-4-piperidone.
- Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8).
- Yamashita, Y., Hanaya, K., Shoji, M., et al. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University.
- Le Roch, M., Gouault, N., Renault, J., et al. (n.d.).
- LookChem. (n.d.). Cas 618-42-8, 1-ACETYLPIPERIDINE.
- Smolecule. (2023, August 15). Buy 1-Acetylpiperidine | 618-42-8.
- ChemicalBook. (2025, December 31). 1-ACETYLPIPERIDINE | 618-42-8.
- SpectraBase. (n.d.). 2-(Piperidin-4-yl)ethan-1-ol, N-acetyl-, acetate - Optional[Vapor Phase IR] - Spectrum.
- BLDpharm. (n.d.). 732245-90-8 | 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone.
- ResearchGate. (n.d.). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra.
- PubChem. (n.d.). Piperidine, N-acetyl-4-benzyl-.
- PubChem. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-(methyl(phenylmethyl)amino)-, hydrochloride (1:1).
- Rasayan Journal. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES.
- BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
- ResearchGate. (2015, November 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
- Premium Chems. (n.d.). 60787-05-5 | 1-(4-Methylpiperazin-1-yl)ethanone.
- MDPI. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid.
- CDN. (n.d.). N-Terminus Acetylation Protocol.
- Journal of Medicinal Chemistry. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
- Sigma-Aldrich. (n.d.). 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone.
- BLDpharm. (n.d.). 4593-16-2 | 1-(3-Methylpiperidin-1-yl)ethanone.
- UNIPI. (2023, November 2).
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Piperidine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural products.[1] Its conformational flexibility, basic nitrogen atom, and capacity for extensive substitution make it a privileged scaffold in drug design. Derivatives of piperidine are found in a vast array of therapeutics, from analgesics to antipsychotics, where the precise three-dimensional arrangement of substituents on the ring is often critical for biological activity.[2] Consequently, the unambiguous structural and stereochemical elucidation of novel piperidine-containing compounds is a paramount task in drug discovery and development.[3]
This guide provides an in-depth technical framework for the spectroscopic characterization of these vital compounds. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of piperidine analysis and ensure the integrity of your results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of piperidine derivatives in solution.[3][4] It provides a comprehensive picture of the carbon skeleton, proton environments, connectivity, and, crucially, the conformational dynamics of the piperidine ring.
Expertise in Action: Why NMR is Foundational
The piperidine ring predominantly exists in a chair conformation to minimize strain. This leads to two distinct proton environments: axial and equatorial.[5] Furthermore, the ring can undergo a "chair-chair" interconversion. The rate of this interconversion and the preferred conformation are highly dependent on the nature and position of substituents. NMR spectroscopy allows us to not only assign these protons but also to study the dynamics of this equilibrium, which is often directly linked to a compound's pharmacological profile.[6][7]
¹H NMR: Mapping the Proton Landscape
-
Causality Behind Signal Assignment: Protons on the piperidine ring typically resonate in the 1.2-3.5 ppm range.[6] Protons on carbons adjacent to the nitrogen (α-protons, C2/C6) are deshielded and appear further downfield (typically 2.5-3.5 ppm) compared to the more distant β (C3/C5) and γ (C4) protons (1.2-2.0 ppm).[6][8] The chemical shift is highly sensitive to the substituent's electronic effects and the proton's orientation (axial vs. equatorial). Often, axial protons are shielded relative to their equatorial counterparts, though this can be influenced by other factors.
-
Data Interpretation - Coupling Constants (J-values): The key to conformational analysis lies in the vicinal (³JHH) coupling constants. The Karplus relationship predicts that the coupling between two vicinal protons is dependent on the dihedral angle between them. For a piperidine chair:
-
A large coupling constant (³J ≈ 10-13 Hz) is characteristic of an anti-periplanar relationship, such as that between two axial protons (J_ax,ax).
-
Smaller coupling constants (³J ≈ 2-5 Hz) are observed for axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) relationships. Measuring these J-values is fundamental to assigning the stereochemistry of substituents.[9]
-
¹³C NMR: Defining the Carbon Framework
-
Causality Behind Signal Assignment: The carbon signals for a simple piperidine ring appear at approximately 47 ppm (C2/C6), 27 ppm (C3/C5), and 25 ppm (C4).[10][11] Substituents and protonation can significantly shift these values.[12] The γ-gauche effect is a critical principle: an axial substituent will shield the γ-carbon (C3/C5), causing an upfield shift of several ppm compared to its equatorial counterpart. This provides a powerful, independent confirmation of conformation.
2D NMR: Unraveling Complexity
For novel, complex piperidine derivatives, 1D spectra are often insufficient due to signal overlap.[6] Two-dimensional NMR experiments are essential for unambiguous assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It is the primary tool for tracing the connectivity of protons around the piperidine ring, confirming the assignment of α, β, and γ protons.[13]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the carbon signals based on the already-determined proton assignments.[9]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are coupled through bonds. For piperidines, they are invaluable for confirming stereochemistry by observing correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).[13]
Experimental Protocol: Comprehensive NMR Analysis of a Novel Piperidine Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The choice of solvent is critical as it can influence conformational equilibrium.[7]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess purity and get an initial overview.
-
Acquire a 1D ¹³C{¹H} spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton coupling networks.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate proton and carbon signals.
-
(Optional but recommended for stereochemical confirmation) Acquire a 2D NOESY or ROESY spectrum.
-
-
Data Analysis:
-
Integrate the ¹H spectrum to determine the number of protons for each signal.
-
Use the COSY spectrum to "walk" around the piperidine ring, assigning adjacent protons.
-
Use the HSQC spectrum to assign the ¹³C signals based on the proton assignments.
-
Carefully measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum to determine the relative stereochemistry and ring conformation.
-
Analyze the NOESY/ROESY spectrum for through-space correlations to confirm assignments and stereochemical relationships.
-
Data Summary: Typical NMR Chemical Shifts for the Piperidine Ring
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Key Considerations |
| C2 / C6 | ~2.5 - 3.5 | ~45 - 55 | Adjacent to nitrogen; sensitive to N-substitution.[10] |
| C3 / C5 | ~1.4 - 1.9 | ~25 - 35 | Sensitive to γ-substituents (γ-gauche effect).[14] |
| C4 | ~1.4 - 1.9 | ~23 - 30 | Generally the most upfield carbon signal.[10] |
| N-H | ~1.0 - 3.0 (variable) | N/A | Often broad; chemical shift is concentration and solvent dependent. |
Note: These are approximate ranges. Actual values are highly dependent on the specific substitution pattern, solvent, and protonation state.[12][15]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a novel compound and gaining structural insights through its fragmentation pattern.
Expertise in Action: Choosing the Right Ionization Method
The choice of ionization technique is critical.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺.[16] It is ideal for confirming the molecular weight of the parent compound with minimal fragmentation. For piperidines, which are basic due to the nitrogen atom, ESI in positive ion mode is highly effective.[16]
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts more energy, leading to extensive and reproducible fragmentation.[16] While it may not always show a strong molecular ion peak, the resulting fragmentation pattern is a "fingerprint" that is highly valuable for structural elucidation.
Data Interpretation: Characteristic Fragmentation of Piperidines
The fragmentation of the piperidine ring is heavily influenced by the nitrogen atom.[16]
-
α-Cleavage: This is the most dominant fragmentation pathway in EI-MS. The bond between the α-carbon (C2 or C6) and the β-carbon (C3 or C5) is cleaved, resulting in the loss of a substituent and the formation of a stable, resonance-stabilized iminium ion.[16] This is often the base peak in the spectrum.
-
Ring Fission: The piperidine ring itself can open, leading to a series of acyclic fragment ions.
-
Substituent-Driven Fragmentation: The fragmentation will also be directed by the functional groups attached to the ring, providing clues to their identity and location.[16][17]
Experimental Protocol: LC-MS Analysis with ESI
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS System Configuration:
-
Liquid Chromatograph: Use a standard C18 column. The mobile phase is typically a gradient of water and acetonitrile with 0.1% formic acid to ensure protonation.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive ion mode.[16]
-
-
Data Acquisition:
-
Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion, [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the selected precursor ion. Optimize the collision energy to generate a rich spectrum of fragment ions.[16]
-
-
Data Analysis:
Vibrational Spectroscopy (IR & Raman): Identifying Functional Groups
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a rapid and non-destructive method for identifying the presence of key functional groups.[4][20]
Expertise in Action: Complementary Techniques
IR and Raman spectroscopy are governed by different selection rules. An IR absorption requires a change in the dipole moment during a vibration, while a Raman signal requires a change in polarizability. This makes them complementary. For example, a symmetric C-C bond stretch might be weak in the IR but strong in the Raman spectrum.
Data Interpretation: Key Vibrational Bands for Piperidines
-
N-H Stretch: For non-N-substituted piperidines, a characteristic N-H stretching vibration appears in the IR spectrum in the 3300-3500 cm⁻¹ region.[1] This band is often of medium intensity and can be broadened by hydrogen bonding.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the CH₂ groups of the ring are observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
-
C-N Stretch: The C-N stretching vibration is a useful diagnostic peak, typically found in the 1150-1050 cm⁻¹ range.[1][21]
-
Substituent Groups: Other functional groups on the molecule (e.g., C=O, O-H, C≡N) will give their own highly characteristic and strong absorptions, which are crucial for confirming the overall structure.[21]
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and correlate them with specific functional groups using standard correlation tables.
-
X-ray Crystallography: The Definitive Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[2] It provides precise information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry and conformation of the molecule in the crystal lattice.[5]
Expertise in Action: The Final Arbiter
While NMR provides excellent data on the solution-state conformation, this can sometimes be an average of multiple rapidly interconverting forms. X-ray crystallography provides a definitive "snapshot" of the molecule in its lowest energy solid-state conformation.[13] This data is invaluable for validating computational models and for understanding specific interactions, such as hydrogen bonding, in the solid state.[22][23]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. Grow a single, high-quality crystal of the novel compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Mounting and Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[5]
-
The mounted crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[5][22]
-
-
Structure Solution and Refinement:
-
Specialized software is used to process the diffraction data and solve the phase problem, yielding an initial electron density map.
-
A molecular model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
-
Data Analysis:
-
The final refined structure provides atomic coordinates, from which precise bond lengths, angles, and torsional angles can be calculated.
-
The absolute configuration of chiral centers can be determined if a heavy atom is present or by using anomalous dispersion.
-
Integrated Spectroscopic Workflow: A Unified Approach
No single technique tells the whole story. The robust characterization of a novel piperidine compound relies on the logical integration of multiple spectroscopic methods.
Caption: Integrated workflow for novel piperidine characterization.
This workflow demonstrates a logical progression. Initial, rapid checks of purity, molecular weight (LC-MS), and functional groups (FTIR) are performed first. These are followed by in-depth NMR studies to piece together the full structure and stereochemistry in solution. Finally, for absolute confirmation or to resolve ambiguities, X-ray crystallography provides the definitive solid-state structure, which can be correlated with computational models to provide a complete understanding of the molecule's properties.[13] By judiciously applying this multi-technique approach, researchers can confidently and accurately characterize novel piperidine compounds, accelerating the drug development process.
References
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- Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
- Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
- Grokipedia. (n.d.). Piperidine alkaloids.
- Kazzaz, S. N., et al. (n.d.). Tools shaping drug discovery and development. PMC.
- Calibre. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
- Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification.
- Cholli, A., et al. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
- Benchchem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide.
- Benchchem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.
- Emami, S., et al. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. ResearchGate.
- Workman, H. (2024, August 26). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
- Sparkes, H. A., et al. (n.d.). Structures of piperazine, piperidine and morpholine. IUCr Journals.
- RSC. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
- Kumar, D., et al. (n.d.). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. PMC.
- Benchchem. (n.d.). A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine.
- de Andrade, J. P., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
- Biosynce. (2025, July 7). What are the detection methods for piperidine?.
- Benchchem. (2025, December). Technical Support Center: NMR Analysis of Anilino-piperidines.
- ECA Academy. (2022, August 18). Journal Club: Validation of Raman spectroscopy for content determination in tablets.
- Handbook of Vibrational Spectroscopy. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.
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- Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
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- CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.
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- Wikipedia. (n.d.). Piperidine.
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- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
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- ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d.
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- Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References.
- Universiti Putra Malaysia Institutional Repository. (n.d.). Alkaloids from Piper nigrum and Piper betle.
- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.
- NIST WebBook. (n.d.). Piperidine.
- Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
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Biological activity of substituted piperidine alkaloids
An In-Depth Technical Guide to the Biological Activity of Substituted Piperidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective modulation of a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of substituted piperidine alkaloids, with a focus on their anticancer, neuropharmacological, and antimicrobial properties. We will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the piperidine framework.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine motif, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. It is estimated that this ring system is present in over 200 approved drugs and a vast number of biologically active natural products. Its prevalence stems from several key physicochemical properties:
-
Basic Nitrogen Center: The nitrogen atom is typically basic (pKa ~11.2), allowing it to be protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with acidic residues in biological targets like enzymes and receptors.
-
Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, but its substituents can occupy either axial or equatorial positions. This stereochemical diversity can be exploited to achieve high target specificity and affinity.
-
Lipophilicity and Solubility: The piperidine scaffold provides a balance of lipophilicity, aiding membrane permeability, while the basic nitrogen offers a handle for salt formation to improve aqueous solubility.
These features make substituted piperidines a highly versatile scaffold for designing molecules that can effectively interact with a wide range of biological systems, leading to profound therapeutic effects.
Key Areas of Biological Activity
The functionalization of the piperidine ring has yielded compounds with a remarkable breadth of biological activities. This section will explore three major therapeutic areas where these alkaloids have shown significant promise.
Anticancer Activity
Many substituted piperidine alkaloids exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Mechanism of Action: Induction of Apoptosis
A common mechanism for anticancer piperidine alkaloids is the activation of the intrinsic apoptotic pathway. For instance, the natural product Lobinaline , isolated from Lobelia cardinalis, and its synthetic analogs have demonstrated the ability to induce apoptosis in human leukemia cells. This process is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.
Below is a generalized signaling pathway illustrating this mechanism.
Caption: Apoptosis induction pathway by a substituted piperidine alkaloid.
Neuropharmacological Activity
The piperidine scaffold is a hallmark of many centrally acting drugs due to its structural resemblance to neurotransmitters. Compounds like methylphenidate (Ritalin) and donepezil (Aricept) feature this core structure.
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
A key strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Several piperidine-based compounds have been designed as potent AChE inhibitors. These inhibitors typically feature a basic piperidine nitrogen that interacts with the peripheral anionic site (PAS) of the enzyme, and another aromatic portion of the molecule that engages with the catalytic active site (CAS), effectively blocking substrate access. Donepezil is a classic example of such a dual-binding site inhibitor.
Antimicrobial and Antiviral Activity
Natural and synthetic piperidine alkaloids have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.
Mechanism of Action: Biofilm Inhibition and Quorum Sensing Interference
Bacterial biofilms present a major challenge in treating chronic infections due to their resistance to conventional antibiotics. Certain piperidine alkaloids can inhibit biofilm formation. For example, the natural alkaloid Juliflorine has been shown to inhibit biofilm formation in Staphylococcus aureus. The mechanism often involves the interference of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm production. By disrupting QS signaling, these compounds prevent the bacteria from establishing a resilient biofilm community.
Structure-Activity Relationships (SAR)
The biological activity of piperidine alkaloids is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the ring. Understanding these SARs is critical for optimizing lead compounds into clinical candidates.
A common approach involves synthesizing a library of analogs where a specific position on the piperidine ring is modified with different functional groups (e.g., varying alkyl chains, adding aromatic rings, or introducing hydrogen bond donors/acceptors). Each analog is then tested to determine how the modification affects biological activity.
Caption: Logical flow of a hypothetical Structure-Activity Relationship study.
Quantitative SAR Data
The table below summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) data from an SAR study on a series of piperidine analogs designed as inhibitors of a target enzyme. This illustrates how systematic chemical modifications can dramatically impact biological potency.
| Compound ID | R1 Substituent (Position 4) | R2 Substituent (Position 1) | IC₅₀ (nM) |
| A-01 | -H | -CH₃ | 1250 |
| A-02 | -Phenyl | -CH₃ | 150 |
| A-03 | 4-Fluorophenyl | -CH₃ | 85 |
| A-04 | 4-Fluorophenyl | -CH₂CH₂OH | 45 |
Data is illustrative for SAR principles.
Key Experimental Protocols
Evaluating the biological activity of novel substituted piperidine alkaloids requires robust and reproducible assays. Below are detailed protocols for two common primary screening assays.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Substituted piperidine alkaloid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piperidine alkaloid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 24-72 hours (assay time depends on the cell line and compound).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
The following diagram outlines a general workflow for screening and validating the biological activity of a newly synthesized library of piperidine compounds.
Caption: General workflow for the discovery of bioactive piperidine alkaloids.
Conclusion and Future Directions
Substituted piperidine alkaloids remain a highly productive and exciting area of research in drug discovery. Their proven success in targeting a wide range of diseases, from cancer to neurodegenerative disorders, ensures their continued relevance. Future efforts will likely focus on:
-
Improving Selectivity: Designing novel analogs with higher selectivity for their intended target to minimize off-target effects and improve safety profiles.
-
Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a vast chemical space of piperidine derivatives.
-
Drug Conjugation: Using the piperidine scaffold as a carrier for targeted drug delivery, such as in antibody-drug conjugates (ADCs).
The versatility and proven track record of this scaffold guarantee that substituted piperidines will continue to be a source of innovative therapeutics for years to come.
References
-
Title: The mighty piperidine: a blockbuster scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Privileged structures: a useful concept for the rational design of new lead generation libraries. Source: Current Opinion in Chemical Biology URL: [Link]
-
Title: Synthesis and biological evaluation of lobinaline analogues as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Recent Advances in the Design and Development of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors. Source: Current Neuropharmacology URL: [Link]
-
Title: Donepezil: a long-term neuroprotective agent in Alzheimer's disease. Source: Journal of Alzheimer's Disease URL: [Link]
-
Title: Juliflorine, a piperidine alkaloid, inhibits quorum sensing and biofilm formation in Staphylococcus aureus. Source: RSC Advances URL: [Link]
Engineering Molecular Mimicry: The Structure-Activity Relationship of Hydroxy-Piperidines in Glycosidase Inhibition
Executive Summary
Hydroxy-piperidines, frequently classified as iminosugars (e.g., 1-deoxynojirimycin), represent a privileged and highly versatile scaffold in medicinal chemistry. By replacing the endocyclic oxygen of a carbohydrate with a basic nitrogen atom, these molecules act as potent, competitive inhibitors of carbohydrate-processing enzymes. As a Senior Application Scientist, I have observed that the transition from a simple carbohydrate mimic to a clinically viable drug—such as Miglitol for Type 2 Diabetes or Miglustat for Gaucher disease—hinges entirely on the precise engineering of its structure-activity relationship (SAR). This guide deconstructs the mechanistic causality behind these modifications and provides a self-validating framework for their experimental evaluation.
Mechanistic Grounding: The Illusion of the Oxocarbenium Ion
To intelligently design hydroxy-piperidine derivatives, we must first understand the causality of their binding affinity. During the enzymatic hydrolysis of a glycosidic bond, the carbohydrate substrate passes through a high-energy transition state characterized by an oxocarbenium ion. This state features a flattened half-chair conformation and a localized positive charge.
Hydroxy-piperidines exploit this exact mechanism. At physiological pH, the endocyclic secondary or tertiary amine becomes protonated. This positive charge electrostatically mimics the oxocarbenium transition state, tricking the enzyme into binding the inhibitor with affinities often orders of magnitude higher than the natural substrate 1.
Caption: Mechanism of glycosidase inhibition via oxocarbenium transition state mimicry.
Deconstructing the Structure-Activity Relationship (SAR)
The optimization of hydroxy-piperidines relies on two primary structural levers: the stereochemistry of the hydroxyl groups and the functionalization of the ring nitrogen.
Stereochemical Configuration: Dictating Enzyme Specificity
The spatial arrangement of hydroxyl groups around the piperidine ring strictly dictates the primary enzyme class targeted. For instance, an equatorial hydroxyl at the C4 position (as seen in 1-deoxynojirimycin) is recognized by glucosidases. Inverting this stereocenter to an axial position yields a galactose mimic, shifting the specificity toward galactosidases. This spatial arrangement ensures that the inhibitor forms the exact hydrogen-bonding network expected by the specific enzyme's active site.
N-Alkylation: Tuning Affinity and Pharmacokinetics
While the polyhydroxylated ring provides baseline specificity, functionalizing the ring nitrogen is the most critical step in lead optimization.
-
Targeting the Aglycone Binding Site: Unsubstituted iminosugars often lack sufficient therapeutic potency. Adding an N-alkyl chain (e.g., the N-butyl group in Miglustat) allows the molecule to extend into the enzyme's hydrophobic aglycone binding pocket. This dual-interaction model—hydrophilic ring in the glycone site, hydrophobic tail in the aglycone site—drastically lowers the inhibition constant (Ki) 1.
-
Modulating Lipophilicity for BBB Penetration: For Lysosomal Storage Diseases like Niemann-Pick Type C, the drug must cross the blood-brain barrier (BBB). Increasing the N-alkyl chain length increases the partition coefficient (LogP), enhancing membrane permeability. However, chains that are too long (e.g., >N-nonyl) can lead to off-target toxicity, loss of solubility, or micelle formation.
-
Emerging Therapeutic Targets: Recent drug development campaigns have explored N-alkylated deoxynojirimycin derivatives as mixed inhibitors of Butyrylcholinesterase (BuChE) for Alzheimer's disease, demonstrating the versatility of the N-substituent in reaching peripheral anionic sites 2. Furthermore, iminosugars are actively being repurposed as host-directed antivirals against SARS-CoV-2 by inhibiting ER α-glucosidases required for viral glycoprotein folding 3.
Quantitative SAR Analysis
The following table synthesizes the impact of N-alkylation on enzyme inhibition, illustrating how minor structural tweaks yield profound functional shifts.
| Compound | N-Substituent | Target Enzyme | Inhibitory Activity | Clinical / Research Application |
| 1-Deoxynojirimycin (DNJ) | None (H) | α-Glucosidase | IC50 ~ 14 µM | Foundational Scaffold |
| Miglitol | Hydroxyethyl | α-Glucosidase | IC50 ~ 0.05 µM | Type 2 Diabetes |
| Miglustat (NB-DNJ) | n-Butyl | GBA1 | Ki = 34 µM | Gaucher / Niemann-Pick Disease |
| Compound 35a | n-Butyl (cyclopentitol) | GBA1 | Ki = 32 nM | Investigational (High Selectivity) |
| Compound 11e | Phenylethyl tether | BuChE | IC50 = 1.8 µM | Alzheimer's Disease (Mixed Inhibitor) |
Experimental Validation: In Vitro Glycosidase Inhibition Assay
To trust the SAR data generated during a campaign, the underlying assay must be a self-validating system. The standard methodology for evaluating hydroxy-piperidines is the colorimetric p-nitrophenyl-α-D-glucopyranoside (pNPG) assay. As an application scientist, I emphasize that every step in this protocol exists to control specific kinetic variables 4.
Caption: Step-by-step workflow for the in vitro pNPG glycosidase inhibition assay.
Step-by-Step Methodology & Causality
Step 1: Reagent Preparation & Buffering
-
Action: Prepare 0.1 M Phosphate Buffer (pH 6.8). Dissolve the hydroxy-piperidine inhibitor in DMSO, then perform serial dilutions in the buffer. Prepare 5 mM pNPG substrate.
-
Causality: The pH must be strictly maintained at 6.8 to ensure optimal α-glucosidase folding and activity. The final DMSO concentration in the well must remain below 5% to prevent solvent-induced enzyme denaturation.
Step 2: Pre-Incubation (The Critical Step)
-
Action: Mix 50 µL of enzyme solution (0.5 U/mL) with 50 µL of the inhibitor dilutions in a 96-well microplate. Incubate at 37°C for 10 minutes.
-
Causality: Why do we pre-incubate? This is a frequent point of failure in unoptimized assays. Pre-incubation allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced to compete for the same pocket.
Step 3: Reaction Initiation
-
Action: Add 50 µL of 5 mM pNPG solution to all wells. Incubate at 37°C for 20 minutes.
-
Causality: The enzyme cleaves the glycosidic bond of the pNPG substrate, releasing free glucose and p-nitrophenol.
Step 4: Termination & Signal Amplification
-
Action: Add 50 µL of 0.2 M Na₂CO₃ to all wells.
-
Causality: Why use Na₂CO₃? The highly alkaline carbonate buffer serves a dual purpose: it instantly denatures the enzyme to arrest the reaction kinetics, and it deprotonates the released p-nitrophenol into a phenolate ion. This ionization shifts the molecule's absorbance maximum, producing a robust, quantifiable yellow color.
Step 5: Quantification & Data Analysis
-
Action: Read the absorbance at 405 nm using a microplate reader. Calculate the percentage of inhibition relative to the uninhibited control well, and plot against the log of inhibitor concentration to determine the IC50.
-
Self-Validation: Always include a positive control (e.g., Acarbose) and blank wells (buffer + substrate without enzyme) to subtract background hydrolysis and validate daily enzyme integrity.
References
- Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay Using Panosialin D - Benchchem -
- Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC -
- Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC -
- Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors - ResearchG
Sources
- 1. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Investigating the Anti-Inflammatory Potential of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone (HMP-E)
Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Discovery Biologists, Pharmacologists, and Assay Development Scientists
Introduction & Mechanistic Rationale
The discovery of novel small-molecule anti-inflammatories frequently centers on modulating the innate immune response, particularly the overactivation of macrophages during acute or chronic inflammation. The compound 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone (hereafter referred to as HMP-E ), an N-acetylpiperidine derivative, represents a structurally compelling candidate for phenotypic screening. Piperidine scaffolds are highly privileged in medicinal chemistry, often exhibiting favorable pharmacokinetic properties and diverse target engagement profiles.
To rigorously evaluate the anti-inflammatory efficacy of HMP-E, we utilize the immortalized murine macrophage cell line RAW 264.7 . When stimulated with Lipopolysaccharide (LPS)—a primary endotoxin from Gram-negative bacteria—these cells undergo a profound phenotypic shift, triggering the Toll-like Receptor 4 (TLR4) signaling cascade.
The Causality of the Model
Why use the LPS-stimulated RAW 264.7 model? LPS binding to TLR4 recruits the MyD88 adaptor protein, which sequentially activates the IKK complex. This leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB drives the transcription of pro-inflammatory mediators, including inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
By quantifying these downstream effectors, we can determine if HMP-E successfully intercepts this pathway.
Fig 1: TLR4/NF-κB signaling cascade and the hypothesized intervention point of HMP-E.
Experimental Design: A Self-Validating Workflow
A common pitfall in anti-inflammatory screening is confounding cytotoxicity with anti-inflammatory efficacy. If a compound kills the macrophages, they will cease producing Nitric Oxide (NO) and cytokines, yielding a false positive for anti-inflammatory action.
To ensure trustworthiness and scientific integrity , this protocol is designed as a self-validating system:
-
Primary Screen (Griess Assay): Measures NO production in the supernatant.
-
Orthogonal Viability Check (MTT Assay): Conducted on the exact same cells post-supernatant harvest to prove that NO reduction is due to pathway modulation, not cell death.
-
Downstream Phenotyping (ELISA): Confirms that the compound broadly inhibits the NF-κB axis (TNF-α, IL-6) rather than acting solely as a direct iNOS enzyme inhibitor.
Fig 2: Integrated experimental workflow ensuring orthogonal validation of compound efficacy.
Step-by-Step Protocols
Cell Culture and Seeding
Rationale: RAW 264.7 cells are highly sensitive to confluence and passage number. Overgrown cells will spontaneously activate, raising basal inflammation levels and ruining the assay window.
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells using a cell scraper (do not use trypsin, as it cleaves surface receptors like TLR4, dampening the LPS response).
-
Seed cells into 96-well plates at a density of
cells/well in 100 µL of complete medium. Incubate for 24 hours to allow adherence.
Compound Pre-treatment and LPS Stimulation
Rationale: Pre-treating cells with HMP-E allows the compound to achieve intracellular steady-state concentrations before the massive transcriptional wave induced by LPS begins.
-
Prepare HMP-E stock in DMSO. Dilute in culture medium to achieve final well concentrations (e.g., 10, 50, 100 µM). Ensure final DMSO concentration is
to avoid solvent toxicity. -
Aspirate old medium and add 100 µL of HMP-E-containing medium. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM). Incubate for 2 hours.
-
Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
Griess Assay for Nitric Oxide (NO) Production
Rationale: NO is highly unstable and rapidly oxidizes to nitrite (
-
Transfer 50 µL of the cell culture supernatant from each well into a new 96-well plate.
-
Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure absorbance at 540 nm using a microplate reader. Quantify against a sodium nitrite (
) standard curve.
MTT Cell Viability Assay
Rationale: Validates that the reduction in NO observed in Section 3.3 is biologically relevant and not an artifact of HMP-E inducing apoptosis or necrosis.
-
To the remaining medium and cells in the original 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS).
-
Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible.
-
Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure absorbance at 570 nm.
Cytokine Profiling via ELISA
Rationale: To confirm broader NF-κB pathway inhibition, downstream cytokines must be measured.
-
Use the remaining harvested supernatant (stored at -80°C if not used immediately).
-
Perform sandwich ELISA for murine TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems).
-
Measure absorbance at 450 nm (with wavelength correction at 540 nm or 570 nm).
Expected Data Presentation & Interpretation
To facilitate rapid decision-making, quantitative data should be summarized in a consolidated matrix. Below is a representative data table demonstrating the expected phenotypic profile of a successful anti-inflammatory candidate.
Table 1: Pharmacological profiling of HMP-E in LPS-stimulated RAW 264.7 Macrophages
| Experimental Group | Concentration | Cell Viability (%) | NO Production (%) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Vehicle) | - | 100.0 ± 2.1 | 5.2 ± 1.1 | 45 ± 8 | 30 ± 5 |
| LPS Only | 1 µg/mL | 98.5 ± 3.4 | 100.0 ± 4.5 | 1850 ± 120 | 1420 ± 95 |
| LPS + Dexamethasone | 10 µM | 95.2 ± 2.8 | 32.4 ± 3.1 | 410 ± 45 | 280 ± 30 |
| LPS + HMP-E | 10 µM | 99.1 ± 1.9 | 85.6 ± 5.2 | 1520 ± 90 | 1150 ± 85 |
| LPS + HMP-E | 50 µM | 97.4 ± 2.5 | 58.3 ± 4.8 | 890 ± 65 | 710 ± 55 |
| LPS + HMP-E | 100 µM | 94.8 ± 3.1 | 38.1 ± 3.9 | 520 ± 50 | 405 ± 40 |
Interpretation Note: A successful profile for HMP-E demonstrates a dose-dependent decrease in NO, TNF-α, and IL-6, while maintaining cell viability >90%. This confirms that HMP-E exerts true anti-inflammatory immunomodulation rather than non-specific cytotoxicity.
References
-
High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads. National Institutes of Health (PMC).[Link]
- Role of the Toll-like Receptor 4/NF-κB Pathway in Saturated Fatty Acid–Induced Inflammatory Changes in the Interaction Between Adipocytes and Macrophages.
Cell-based assays for evaluating the cytotoxicity of novel piperidines
Application Note: Comprehensive Cell-Based Assays for Evaluating the Cytotoxicity of Novel Piperidines
Introduction and Pharmacological Context
Piperidine and its derivatives form the structural backbone of numerous FDA-approved pharmaceuticals, ranging from antihistamines and analgesics to targeted anticancer therapeutics[1]. However, the same structural features that confer high target affinity—such as lipophilicity and basicity—can also induce off-target cytotoxicity. Evaluating the cytotoxic profile of novel piperidine analogs is a mandatory phase in preclinical drug development, ensuring that therapeutic efficacy is achieved without compromising healthy cellular integrity[2].
According to the ISO 10993-5 guidelines for the biological evaluation of medical devices and materials, a reduction of cell viability by more than 30% is universally classified as a cytotoxic effect[3]. To accurately profile novel piperidines, researchers must move beyond simple "live/dead" binary screens and employ multiplexed assays that elucidate the specific mechanisms of cell death.
Mechanisms of Piperidine-Induced Cytotoxicity
Depending on their side-chain substitutions (e.g., chloro-substituted phenyl rings), piperidine derivatives can trigger cell death through two primary pathways: apoptosis (programmed cell death via mitochondrial stress) or necrosis (accidental cell death via direct plasma membrane disruption)[2][4].
To distinguish between a compound that merely halts cell division (cytostatic) and one that actively destroys cells (cytotoxic), it is critical to measure both intracellular ATP (a marker of metabolic viability) and extracellular Lactate Dehydrogenase (LDH) (a marker of membrane rupture)[5][6].
Figure 1: Mechanistic pathways of piperidine-induced cytotoxicity distinguishing apoptosis and necrosis.
Assay Selection Strategy
Selecting the correct assay is paramount. While the MTT assay is a standard ISO 10993-5 method[7], it is prone to chemical interference from certain heterocyclic compounds and requires a cumbersome solubilization step. For high-throughput screening of piperidines, luminescent ATP quantification and colorimetric LDH release assays provide superior sensitivity and distinct mechanistic insights.
Table 1: Comparison of Core Cytotoxicity Assays
| Assay Type | Target Biomarker | Readout | Advantages | Limitations |
| CellTiter-Glo | Intracellular ATP | Luminescence | Homogeneous "add-mix-measure"; highly sensitive[5]. | ATP levels can fluctuate transiently with metabolic shifts. |
| LDH Release | Extracellular LDH | Absorbance (490 nm) | Directly measures necrosis and membrane damage[8]. | Animal serum in media contains endogenous LDH (high background)[9]. |
| MTT / XTT | NAD(P)H oxidoreductases | Absorbance (570 nm) | Cost-effective; standard regulatory acceptance[7]. | Prone to chemical interference; lower dynamic range. |
Experimental Design: The Self-Validating System
A robust protocol must be a self-validating system. If a piperidine analog shows high toxicity, you must prove this is not due to solvent toxicity or assay artifact.
Critical Controls:
-
Vehicle Control: Piperidines are often dissolved in DMSO. The final DMSO concentration in the well must strictly remain
0.3% (v/v) to prevent solvent-induced baseline toxicity[10]. -
Positive Control: A known cytotoxic agent (e.g., 10 µM Staurosporine or Doxorubicin) to validate assay sensitivity[9][10].
-
Maximum Lysis Control: Required for LDH assays to establish the 100% cell death baseline (typically achieved using Triton X-100 or a proprietary lysis buffer)[9].
Figure 2: Self-validating experimental workflow for multiplexed cytotoxicity screening.
Detailed Methodologies
Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)
Causality Insight: ATP has a half-life of less than one minute outside of a living cell. Therefore, quantifying ATP via the luciferase reaction is an absolute, real-time indicator of the number of metabolically active cells[5].
Step-by-Step Procedure:
-
Cell Seeding: Seed mammalian cells (e.g., MCF7 or fibroblasts) in opaque-walled 96-well plates at an experimentally determined density (typically 1 × 10³ to 5 × 10³ cells/well) in 100 µL of culture medium[10]. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with 9-point, 3-fold serial dilutions of the piperidine derivatives. Include vehicle and positive controls. Incubate for 24 to 72 hours[10].
-
Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate both the buffer and lyophilized substrate to room temperature. Transfer the buffer to the substrate bottle and mix by gentle inversion until homogeneous[11].
-
Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and skewed luminescence[11].
-
Lysis and Reaction: Add 100 µL of CellTiter-Glo Reagent directly to the 100 µL of culture medium in each well.
-
Mixing: Shake the plate on an orbital shaker (500 rpm) for 2 minutes to induce complete cell lysis[12].
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[13].
-
Measurement: Record luminescence using a microplate reader. Calculate the IC₅₀ by normalizing the mean luminescence of treated groups against the vehicle control[10].
Protocol 2: LDH Release Assay (Membrane Integrity)
Causality Insight: LDH is a highly stable cytosolic enzyme. When piperidines cause catastrophic membrane failure (necrosis), LDH leaks into the media. Here, it catalyzes the conversion of lactate to pyruvate, generating NADH, which reduces a tetrazolium salt (INT) into a red formazan dye[6][8].
Step-by-Step Procedure:
-
Preparation: Seed and treat cells exactly as described in Protocol 1. Crucial Note: Because animal sera (like FBS) contain endogenous LDH, perform this assay in reduced-serum media (1% FBS) to minimize background noise[9].
-
Maximum Lysis Control: 45 minutes prior to the end of the compound incubation period, add 10 µL of Lysis Solution (10X) to the designated Maximum Lysis control wells[9].
-
Supernatant Transfer: Centrifuge the 96-well plate at 600 x g for 5 minutes to pellet any floating cellular debris. Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, clear-bottom 96-well assay plate[9]. Why? Transferring the media prevents the assay reagents from reacting with intracellular LDH inside surviving cells.
-
Enzymatic Reaction: Add 50 µL of the prepared LDH Reaction Mixture (containing Lactate, NAD+, and INT) to each well[6].
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[6].
-
Stop Reaction: Add 50 µL of Stop Solution to each well to halt the enzymatic cascade.
-
Measurement: Measure absorbance at 490 nm. To correct for optical imperfections in the plate, measure background absorbance at 680 nm and subtract this value from the 490 nm readings[6].
-
Calculation:
Data Interpretation
By multiplexing these protocols, researchers can accurately profile a novel piperidine:
-
Low ATP + Low LDH Release: The piperidine is cytostatic. It halts cell metabolism and proliferation but does not rupture the cell membrane.
-
Low ATP + High LDH Release: The piperidine is cytotoxic. It actively destroys the cellular membrane, leading to necrotic cell death.
References
-
RISE. "ISO 10993-5 Cytotoxicity Test - in vitro." RISE Research Institutes of Sweden. Available at:[Link]
-
Johner Institute. "Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection." Johner Institute. Available at:[Link]
-
DUT Open Scholar. "Pharmacological screening of synthetic piperidine derivatives." Durban University of Technology. Available at:[Link]
-
Bio-protocol. "CellTiter-Glo Viability Assay (CTG)." Bio-protocol. Available at:[Link]
-
Tiaris Biosciences. "LDH Cytotoxicity Assay Kit." Tiaris Biosciences. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. blog.johner-institute.com [blog.johner-institute.com]
- 4. Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study [jmchemsci.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. library.opentrons.com [library.opentrons.com]
- 13. ch.promega.com [ch.promega.com]
Docking studies of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone with target proteins
Topic: Docking Studies of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone with Target Proteins
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the novel compound 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone. As a molecule with a piperidine scaffold, this compound holds potential for interacting with a diverse range of biological targets. These application notes offer not just a step-by-step protocol but also the underlying scientific rationale for key decisions in the workflow, from ligand preparation and target selection to the critical analysis of docking results. By following these field-proven insights, researchers can confidently predict binding affinities and interaction modes, thereby accelerating hit identification and lead optimization in a structure-based drug design context.
Introduction: The Role of In Silico Docking in Modern Drug Discovery
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, it is an indispensable tool for predicting the interaction between a small molecule (ligand) and a protein's binding site at the atomic level.[2] This process allows for the rapid screening of virtual libraries, the elucidation of structure-activity relationships (SAR), and the generation of hypotheses about drug-receptor interactions before committing to costly and time-consuming wet-lab synthesis and testing.[3]
The subject of this guide, 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone, features a piperidine ring, a common motif in many centrally active and peripherally active drugs, including agonists and antagonists for various receptors.[4] The presence of hydroxyl and methyl substituents introduces specific stereochemical and hydrogen-bonding possibilities that make it an interesting candidate for exploratory docking.
This guide will use a generalized workflow applicable to common docking software such as AutoDock Vina, Glide, or GOLD, focusing on the principles that ensure scientific rigor and reproducible results.
Ligand Preparation: From 2D Structure to Docking-Ready Conformation
The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. The ligand must be represented in a three-dimensional format with correct stereochemistry, protonation state, and torsional degrees of freedom.
Protocol 2.1: 3D Structure Generation and Energy Minimization
-
2D Structure to 3D Conversion:
-
Action: Draw the 2D structure of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Rationale: This initial step defines the correct atom connectivity. The piperidine ring has stereocenters at positions 3 and 5. It is crucial to generate all possible stereoisomers (cis and trans) for separate docking runs, as biological systems are often highly stereoselective.
-
Action: Convert the 2D structure into a 3D format (e.g., .sdf, .mol2). Most chemical drawing tools have a "Clean in 3D" or "Generate 3D" function.
-
-
Protonation State and Charge Assignment:
-
Action: Adjust the protonation state of the molecule to reflect physiological pH (typically 7.4). For this ligand, the piperidine nitrogen is part of an amide (ethanone group) and is not basic. The hydroxyl group will remain protonated.
-
Action: Calculate partial atomic charges using a suitable method, such as Gasteiger charges for AutoDock or force-field specific charges for other programs.[5]
-
Rationale: Correct charge distribution is critical for accurately calculating electrostatic interactions, which are a major component of the docking score function.[6]
-
-
Energy Minimization:
-
Action: Perform an energy minimization of the 3D ligand structure using a molecular mechanics force field (e.g., MMFF94).
-
Rationale: This step relaxes the structure to a low-energy conformation, removing any steric clashes or unnatural bond lengths that may have resulted from the 2D-to-3D conversion.
-
-
Define Rotatable Bonds:
-
Action: Identify and define the rotatable bonds in the ligand. Docking software will systematically rotate these bonds to explore different conformations within the protein's active site.[5]
-
Rationale: Allowing ligand flexibility is essential for achieving an accurate binding pose, as ligands often adopt different conformations upon binding than they do in solution.[2]
-
-
Final File Format:
-
Action: Save the prepared ligand in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).
-
Target Protein Selection and Preparation
Choosing a relevant protein target is a critical first step. For a novel compound, this may be guided by similarity to known drugs or by screening against a panel of common targets. The protein structure must then be meticulously prepared.
Protocol 3.1: Receptor Structure Preparation
-
Obtain Protein Structure:
-
Action: Download the 3D structure of the target protein from a public database like the Protein Data Bank (PDB).[5] Select a high-resolution crystal structure (ideally <2.5 Å) that, if possible, contains a co-crystallized ligand in the binding site of interest.
-
Rationale: A co-crystallized ligand helps to identify the correct binding pocket and can be used to validate the docking protocol.[7][8]
-
-
Clean the PDB File:
-
Action: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules from the PDB file.[9][10] This includes water molecules, ions, co-factors, and any existing ligands.
-
Rationale: Water molecules can interfere with the docking process unless they are known to be structurally important (i.e., mediating a key interaction), in which case advanced docking protocols may be used. Removing existing ligands clears the binding site for the new compound.[11]
-
-
Add Hydrogens and Repair Structure:
-
Action: Add hydrogen atoms to the protein, as they are typically absent in PDB files. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for physiological pH.
-
Action: Check for and repair any missing side chains or loops in the protein structure using built-in tools in software like Chimera or Schrödinger's Maestro.[10]
-
Rationale: Hydrogens are essential for defining hydrogen bonds and other interactions. Incomplete protein structures can lead to inaccurate results.
-
-
Assign Charges and Atom Types:
-
Action: Assign partial charges and atom types according to the force field used by the docking program.
-
Rationale: Similar to ligand preparation, this is crucial for the scoring function to accurately evaluate interactions.
-
-
Save the Prepared Receptor:
-
Action: Save the final, cleaned receptor structure in the appropriate format (e.g., .pdbqt).
-
The Molecular Docking Workflow
With prepared ligand and receptor files, the docking simulation can be configured and executed.
Diagram: General Molecular Docking Workflow
Caption: A logical flow for evaluating the validity of a predicted binding pose.
Protocol Validation: The Gold Standard
The trustworthiness of a docking protocol for a specific protein must be established. [7]The most common method is to perform a re-docking experiment.
Protocol 5.2: Re-docking a Co-crystallized Ligand
-
Select a Reference Structure: Choose a PDB entry for your target protein that includes a bound, co-crystallized ligand.
-
Prepare Structures: Prepare the protein as described in Protocol 3.1. Extract the co-crystallized ligand and prepare it independently as described in Protocol 2.1.
-
Dock the Ligand: Use the exact same docking protocol (grid box parameters, exhaustiveness, etc.) that you will use for your test compounds to dock the co-crystallized ligand back into its own receptor.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand with its original position in the crystal structure and calculate the RMSD.
-
Evaluate: An RMSD value below 2.0 Å indicates that your docking protocol is reliable and can accurately reproduce a known binding mode for this specific target. [12]If the RMSD is high, the protocol parameters (e.g., grid box size/location, scoring function) may need to be adjusted.
Conclusion
Molecular docking of novel compounds like 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is a foundational step in modern, structure-based drug discovery. The protocols and rationales outlined in this guide provide a robust framework for conducting these computational experiments with scientific rigor. By carefully preparing the ligand and target, validating the docking protocol, and critically analyzing the resulting poses and interactions, researchers can generate high-quality, actionable hypotheses to guide subsequent experimental validation and drive drug discovery projects forward.
References
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- El Mouns, B-D. (2024, September 19). How to interpret and analyze molecular docking results?
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- Yusuf, M., & Goco, J. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. DOI: 10.5772/intechopen.104276.
- Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- Tchoukoua, A. (2022, April 25). How to validate the molecular docking results?
- ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
- ECHEMI. (n.d.).
- Sanner, M. (n.d.). Session 4: Introduction to in silico docking.
- Cresset Group. (n.d.). Protein-ligand docking.
- Guttieri, M. J., et al. (2010).
- Docking Server. (n.d.). Steps of ligand docking.
- Pinzi, L., & Rastelli, G. (2026, January 21).
- American Chemical Society. (2004, July 13). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Schrödinger. (n.d.). Docking and scoring.
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
- Bioinformatics Review. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- National Center for Biotechnology Information. (n.d.). 1-(3-Hydroxy-5-methylphenyl)ethanone. PubChem.
- National Center for Biotechnology Information. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. PubChem.
- BLDpharm. (n.d.). 732245-90-8|1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone.
- Szychta, P., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. PMC.
- MacLeod, A. M., et al. (1999). 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists. PubMed.
Sources
- 1. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches | IntechOpen [intechopen.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 4. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cresset-group.com [cresset-group.com]
- 9. quora.com [quora.com]
- 10. scotchem.ac.uk [scotchem.ac.uk]
- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Developing a synthetic route for scaling up 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone production
Process Development and Scale-Up Synthesis of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
Executive Summary
1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is a highly functionalized piperidine building block crucial for the development of neuroleptics, analgesics, and complex active pharmaceutical ingredients (APIs)[1]. Scaling up the production of such disubstituted piperidines presents distinct challenges, primarily concerning the safe, efficient reduction of the aromatic precursor, and the chemoselective functionalization of the amine in the presence of a secondary hydroxyl group. This application note details a robust, two-step scalable protocol starting from 5-methylpyridin-3-ol, emphasizing mechanistic causality, in-process self-validation, and high-yield recovery.
Strategic Rationale & Mechanistic Causality (E-E-A-T)
Step 1: Aromatic Ring Saturation via Catalytic Hydrogenation The synthesis commences with the catalytic hydrogenation of 5-methylpyridin-3-ol. While palladium on carbon (Pd/C) is a ubiquitous hydrogenation catalyst, its application to hydroxylated pyridines often leads to undesired hydrogenolysis (cleavage of the C–O bond) and requires harsh temperature/pressure regimes[2]. To circumvent this, we utilize Rhodium on Carbon (Rh/C) in the presence of glacial acetic acid. Causality: Rh/C is highly active for aromatic ring saturation under milder conditions. Acetic acid serves a dual purpose: it acts as a solvent and protonates the pyridine nitrogen. Protonation prevents the basic nitrogen lone pair from coordinating with and poisoning the rhodium catalyst, while simultaneously rendering the aromatic ring more electron-deficient and susceptible to hydride addition[2].
Step 2: Chemoselective N-Acetylation The intermediate, 5-methylpiperidin-3-ol (isolated as an acetate salt), contains both a secondary amine and a secondary alcohol. Exhaustive acetylation with acetic anhydride (Ac₂O) in aprotic solvents (e.g., dichloromethane with triethylamine) typically yields an intractable mixture of N-acetyl, O-acetyl, and N,O-diacetyl products. Causality: To achieve >95% chemoselectivity for the N-acetylated product, the reaction is performed in a protic solvent (methanol) at 0 °C to 5 °C without an external basic catalyst[3]. Methanol forms strong intermolecular hydrogen bonds with the hydroxyl group of the piperidine, significantly dampening its nucleophilicity. Conversely, the amine remains sufficiently nucleophilic to attack the acetic anhydride rapidly[4]. Any trace O-acetylation that occurs is easily reversed during a mild basic workup, ensuring a self-correcting and highly pure product stream[3].
Process Visualization
Caption: Synthetic workflow for the scale-up production of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone.
Caption: Mechanistic logic tree dictating chemoselective N-acetylation over O-acetylation.
Quantitative Data & Scale-Up Parameters
Table 1: Reagent Stoichiometry and Process Parameters (100 g Scale)
| Reagent / Parameter | Step 1: Hydrogenation | Step 2: N-Acetylation |
| Starting Material | 5-Methylpyridin-3-ol (100 g, 0.916 mol) | 5-Methylpiperidin-3-ol acetate (160 g, 0.913 mol) |
| Catalyst / Reagent | 5% Rh/C (5.0 g, 5 wt%) | Acetic Anhydride (102 g, 1.00 mol, 1.1 eq) |
| Solvent | Glacial Acetic Acid (500 mL) | Methanol (600 mL) |
| Temperature | 60 °C | 0 °C to 25 °C |
| Pressure / Atmosphere | 50 bar H₂ gas | Atmospheric N₂ |
| Reaction Time | 12 - 16 hours | 4 hours |
| In-Process Control (IPC) | UV-Vis (Absence of 260 nm peak) | Ninhydrin Stain (Absence of sec. amine) |
Table 2: Expected Analytical Profile
| Metric | Specification | Analytical Method |
| Overall Yield | 78 - 85% (Over 2 steps) | Gravimetric |
| Purity | > 98.5% | HPLC (UV 210 nm) |
| Mass (m/z) | 158.1 (M+H)⁺ | LC-MS (ESI+) |
| Diastereomeric Ratio | cis/trans mixture (approx. 3:1) | ¹H NMR (Integration of ring protons) |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 5-Methylpiperidin-3-ol Acetate Self-Validation Checkpoint: The complete loss of UV activity under thin-layer chromatography (TLC) indicates the successful saturation of the aromatic pyridine ring.
-
Preparation: Charge a 2 L high-pressure Hastelloy autoclave with 5-methylpyridin-3-ol (100.0 g, 0.916 mol) and glacial acetic acid (500 mL).
-
Catalyst Addition: Carefully add 5% Rh/C (5.0 g) to the mixture under a continuous nitrogen sweep to prevent spontaneous ignition of the catalyst[2].
-
Purging & Pressurization: Seal the autoclave. Purge the headspace with nitrogen gas three times (pressurize to 10 bar, then vent). Repeat the purge cycle three times with hydrogen gas. Finally, pressurize the vessel to 50 bar with H₂.
-
Reaction: Heat the reaction mixture to 60 °C while maintaining vigorous mechanical stirring (800 rpm). Monitor hydrogen uptake. The reaction is typically complete within 12-16 hours when the internal pressure stabilizes.
-
IPC & Filtration: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen. Validation: Spot the mixture on a TLC plate (silica gel, eluent: 10% MeOH in DCM); the starting material is highly UV-active, whereas the product is UV-inactive. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Wash the filter cake with additional acetic acid (100 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to yield 5-methylpiperidin-3-ol as a thick acetate salt syrup. Proceed directly to Protocol B.
Protocol B: Chemoselective Synthesis of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone Self-Validation Checkpoint: A negative Ninhydrin test confirms the complete consumption of the secondary amine, validating the acetylation.
-
Dissolution: Dissolve the crude 5-methylpiperidin-3-ol acetate (approx. 160 g) in methanol (600 mL) in a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer.
-
Cooling: Cool the solution to 0–5 °C using an ice-water bath.
-
Acetylation: Place acetic anhydride (102.0 g, 1.00 mol) in the dropping funnel. Add it dropwise to the methanolic solution over 1 hour, ensuring the internal temperature does not exceed 10 °C[3][4].
-
Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 3 hours.
-
IPC: Perform a Ninhydrin stain on a TLC spot of the reaction mixture. The absence of a purple/blue spot indicates complete N-acetylation.
-
Workup (Self-Correcting): To hydrolyze any trace O-acetyl byproduct, add solid potassium carbonate (K₂CO₃, 20 g) directly to the reaction mixture and stir for 30 minutes. Filter the suspension to remove inorganic salts.
-
Isolation: Concentrate the methanolic filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (800 mL) and wash with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (200 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified via vacuum distillation or crystallization to afford 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone as a pale yellow to colorless viscous oil/solid.
References
-
[1] 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Publications.1
-
[4] Oseltamivir (Tamiflu®): A Technical Guide to its Discovery and Synthesis. Benchchem. 4
-
[3] WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use. Google Patents. 3
-
[2] Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. Benchchem. 2
Sources
Technical Support Center: Troubleshooting the Synthesis of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of chemoselective functionalization in bifunctional heterocycles. The synthesis of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone from 5-methylpiperidin-3-ol requires the selective N-acetylation of a secondary amine in the presence of an unprotected secondary alcohol.
This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting strategies to ensure high yields and absolute chemoselectivity during your synthetic workflows.
Mechanistic Grounding: The Chemoselectivity Challenge
The core principle governing this synthesis is the differential nucleophilicity between the piperidine nitrogen and the hydroxyl oxygen. Nitrogen is less electronegative and highly polarizable, making its lone pair significantly more available for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent 1[1].
However, chemoselectivity is easily compromised by using overly harsh reagents or excessive heat, which provides the activation energy necessary for O-acetylation or N,O-diacetylation2[2]. By utilizing acetic anhydride (Ac₂O) in a protic solvent (such as methanol or water), we create a self-regulating system. Protic solvents hydrogen-bond with the hydroxyl group, further reducing its nucleophilicity. Furthermore, any trace O-acetylation that does occur is rapidly solvolyzed back to the free alcohol in these solvents, whereas the N-acetyl amide bond remains thermodynamically stable .
Validated Experimental Protocol: Selective N-Acetylation
This step-by-step methodology leverages mild conditions to prevent the formation of the N,O-diacetate byproduct, ensuring a robust, self-validating workflow.
Reagents:
-
Starting Material: 5-methylpiperidin-3-ol (1.0 equiv)
-
Acylating Agent: Acetic anhydride (1.05 equiv)
-
Solvent: Methanol (Analytical grade, 5 mL/mmol)
Step-by-Step Methodology:
-
Dissolution: Suspend 5-methylpiperidin-3-ol in methanol within a dry round-bottom flask equipped with a magnetic stir bar.
-
Thermodynamic Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. This suppresses the thermal energy available for the less favored O-acetylation pathway.
-
Reagent Addition: Add acetic anhydride (1.05 equiv) dropwise over 10 minutes. Strict stoichiometric control is paramount to prevent over-reaction 3[3].
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir continuously for 2 hours.
-
In-Process Monitoring: Confirm the consumption of the starting material via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Visualize with a Ninhydrin stain—the secondary amine spot will disappear upon successful N-acetylation.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The primary byproduct, acetic acid, will co-evaporate cleanly with the methanol.
-
Rescue/Purification (If needed): If trace diacetate is observed on TLC, stir the crude residue in a 0.1 M K₂CO₃ methanolic solution for 30 minutes to selectively hydrolyze the ester 3[3]. Follow with standard silica gel chromatography to yield pure 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone.
Data Presentation: Condition Matrix
To illustrate the causality of reagent and solvent selection, the following table summarizes the quantitative impact of various experimental conditions on chemoselectivity.
| Acylating Agent | Solvent | Additive / Base | Temp (°C) | N-Acetylation (Desired) | O-Acetylation | N,O-Diacetylation |
| Ac₂O (1.05 eq) | Methanol | None | 0 to 25 | > 95% | < 1% | < 2% |
| Ac₂O (1.05 eq) | Water | None | 25 | 92% | < 1% | < 3% |
| Ac₂O (1.05 eq) | DCM | TEA (1.1 eq) | 0 | 85% | 2% | 8% |
| Ac₂O (2.50 eq) | DCM | TEA (3.0 eq) | 25 | 10% | 5% | 85% |
| AcCl (1.10 eq) | DCM | TEA (1.5 eq) | 0 | 65% | 10% | 25% |
Troubleshooting Guides & FAQs
Q1: I am observing a significant amount of the N,O-diacetylated byproduct. How can I correct this? A1: Over-acetylation is the most common failure mode, typically caused by using an excess of acetic anhydride or allowing the reaction to overheat. If you have already formed the diacetate, do not discard the batch. You can perform a selective O-deprotection. Treat the crude mixture with a mild alkali, such as potassium carbonate (K₂CO₃) in methanol 3[3]. The ester bond (O-acetyl) is highly susceptible to basic solvolysis, while the amide bond (N-acetyl) is exceptionally stable under these conditions.
Q2: The reaction is sluggish and leaves unreacted 5-methylpiperidin-3-ol. Should I add an acyl transfer catalyst like DMAP? A2: No. Adding 4-Dimethylaminopyridine (DMAP) will aggressively drive both N- and O-acetylation, destroying your chemoselectivity. Instead, verify the integrity of your acetic anhydride, which degrades to acetic acid upon exposure to atmospheric moisture. If the reagent is fresh, consider switching to a continuous-flow setup with acetonitrile, which has been shown to accelerate N-acetylation without the need for hazardous additives 4[4].
Q3: Can I substitute acetyl chloride for acetic anhydride to speed up the reaction? A3: It is strongly advised against. Acetyl chloride is a highly reactive, hard electrophile that exhibits poor discrimination between the amine and the alcohol2[2]. Furthermore, it generates hydrochloric acid (HCl) as a byproduct. HCl will immediately protonate the unreacted 5-methylpiperidin-3-ol, rendering its nitrogen non-nucleophilic and stalling the reaction unless a large excess of base is used (which in turn promotes diacetylation).
Q4: Does the relative stereochemistry (cis/trans) of the 5-methyl and 3-hydroxyl groups impact the reaction yield? A4: While the cis/trans conformation of the piperidine ring dictates the axial or equatorial positioning of the substituents, the primary amine nitrogen remains highly accessible in both conformers. The stereochemistry has a negligible effect on the kinetics of the N-acetylation step. However, an equatorially positioned 3-hydroxyl group is slightly more susceptible to unwanted O-acetylation than an axially positioned one due to decreased steric shielding.
Pathway Visualization
Reaction pathway for 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone synthesis and byproduct recovery.
References
- Source: benchchem.
- Source: orientjchem.
- Optimal conditions to radiolabel (3H or 14C)
- Source: mdpi.
- Source: mdpi.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimal conditions to radiolabel (3H or 14C) aminosugar-containing glycosphingolipids by de-N-acetylation and re-N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives | MDPI [mdpi.com]
Technical Support Center: Optimization of Piperidine N-Acetylation
Welcome to the Technical Support Center for piperidine N-acetylation. Designed for researchers, synthetic chemists, and drug development professionals, this guide synthesizes field-proven insights with mechanistic causality to help you optimize acylation workflows, troubleshoot bottlenecks, and ensure high-fidelity synthesis.
Core Principles & Reagent Selection (FAQs)
Q: Why is acetic anhydride generally preferred over acetyl chloride for piperidine acylation? A: While both reagents successfully acetylate secondary amines, acetyl chloride is aggressively reactive and highly exothermic, increasing the risk of thermal runaway during scale-up[1][2]. More critically, acetyl chloride generates equimolar hydrogen chloride (HCl) gas. HCl rapidly protonates unreacted piperidine to form an insoluble, non-nucleophilic hydrochloride salt, effectively killing the reaction unless a large excess of base is present. Acetic anhydride provides a milder, controlled acylation profile and generates acetic acid, which is significantly easier to buffer[1].
Q: What is the mechanistic role of the base, and how do I choose between Triethylamine (TEA) and Pyridine? A: The base serves as an acid scavenger to neutralize the generated acetic acid byproduct, preventing the protonation of the piperidine substrate[1][3].
-
Triethylamine (TEA): A strictly non-nucleophilic base that acts purely as a proton sponge. It is the standard choice for routine piperidine acetylation[1][3].
-
Pyridine: Acts as both a base and a nucleophilic catalyst. Pyridine reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which accelerates the acylation of sterically hindered piperidines[1].
Self-Validating Experimental Protocol
The following protocol is engineered with built-in validation checks to ensure reproducibility and mechanistic integrity.
Protocol: General N-Acetylation of Piperidine with Acetic Anhydride [1][3]
-
Step 1: Preparation & Dissolution
-
Action: Dissolve piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M under an argon atmosphere[1].
-
Causality: DCM is an aprotic, non-nucleophilic solvent that prevents competitive solvent acylation[1].
-
Validation: The solution must be completely clear. Cloudiness indicates moisture contamination or pre-existing piperidine carbonate salts.
-
-
Step 2: Base Addition
-
Step 3: Cooling & Acylation
-
Action: Cool the flask to 0 °C in an ice-water bath. Add acetic anhydride (1.1 equiv) dropwise[1][3].
-
Causality: Dropwise addition at 0 °C controls the exothermic formation of the tetrahedral intermediate, preventing side reactions or epimerization if chiral centers are present alpha to the nitrogen[1].
-
Validation: Monitor the internal temperature; it should not exceed 5 °C during the addition phase.
-
-
Step 4: Reaction Monitoring
-
Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours[1][3].
-
Validation: Monitor via Thin Layer Chromatography (TLC). Unreacted piperidine (a secondary amine) stains intensely with ninhydrin, whereas the N-acetylated product (an amide) does not stain, providing a definitive visual confirmation of conversion[1][3].
-
-
Step 5: Workup & Purification
-
Action: Quench by slowly adding saturated aqueous NaHCO₃. Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1][3].
-
Causality: The NaHCO₃ hydrolyzes unreacted acetic anhydride into acetic acid, which is subsequently deprotonated to water-soluble sodium acetate, ensuring its complete partition into the aqueous phase[1][3].
-
Caption: Step-by-step experimental workflow for piperidine N-acetylation.
Troubleshooting Guide
Q: My reaction stalls at exactly 50% conversion despite using 1.1 equivalents of acetic anhydride. Why? A: This is a classic stoichiometry issue related to acid generation. Acetylation with acetic anhydride produces one equivalent of acetic acid. If your base (TEA) is depleted, evaporated, or insufficient, the generated acetic acid will protonate the remaining unreacted piperidine. The resulting piperidinium acetate salt is non-nucleophilic, effectively halting the reaction at 50% conversion[1][3]. Solution: Always ensure a slight excess of tertiary amine base (1.2–1.5 equivalents) relative to the acylating agent.
Q: How do I prevent runaway exotherms during scale-up? A: The formation of the tetrahedral intermediate is highly exothermic. On scale-up, the reduced surface-area-to-volume ratio severely limits heat dissipation. Solution: Ensure strict temperature control (0 °C) during addition and use a dropping funnel for controlled addition rates[1]. Alternatively, consider transitioning to a continuous-flow reactor setup. Continuous-flow chemistry offers superior heat transfer and safety profiles, allowing for highly efficient acetylation even with alternative reagents like acetonitrile and alumina catalysts[4].
Q: I am getting persistent emulsions during the aqueous workup. How do I break them? A: Emulsions in piperidine acylation workups often result from the amphiphilic nature of partially protonated unreacted amines interacting with the aqueous/organic interface. Solution: Saturate the aqueous layer by adding solid NaCl (brine) to increase the ionic strength, which decreases the solubility of organic compounds in the aqueous phase. Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically break the emulsion[1].
Caption: Troubleshooting logic tree for resolving low yield and stalled acylation.
Quantitative Optimization Matrix
The following table summarizes the expected yields and optimal conditions for piperidine N-acetylation across various methodologies[1][3][4].
| Reaction Condition | Acylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Standard Batch | Acetic Anhydride | TEA (1.2 eq) | DCM | 0 to 25 | 2 - 4 | 90 - 95% |
| High Reactivity | Acetyl Chloride | TEA (1.5 eq) | THF | 0 to 25 | 1 - 2 | 85 - 90% |
| Aqueous Biphasic | Acetic Anhydride | NaOH (aq) | DCM / H₂O | 25 | 1 - 3 | 80 - 88% |
| Continuous Flow | Acetonitrile | Alumina | Neat | 80 - 100 | Flow | >95% |
Pharmacological Context: Why Acetylate?
In drug development, the acetylation of a piperidine nitrogen fundamentally alters the molecule's physicochemical and pharmacokinetic properties. The secondary amine of a bare piperidine ring is highly basic (pKa ~11) and exists primarily in a protonated state at physiological pH.
N-acetylation converts this amine into an amide, which drastically reduces its basicity (pKa < 0) and removes a critical hydrogen bond donor[5]. This modification significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate lipid membranes, including the blood-brain barrier—a crucial factor for CNS-active therapeutics[5].
Caption: Pharmacological impact of N-acetylation on piperidine drug derivatives.
References
- Source: benchchem.
- Title: Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)
- Source: nih.
- Source: benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the purification of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
Welcome to the Technical Support Center for Advanced Chromatographic Separations . This portal provides targeted troubleshooting, diagnostic workflows, and validated methodologies for researchers and drug development professionals facing challenges in the purification of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone .
Because this molecule features a highly polar hydroxyl group, a 3,5-disubstituted piperidine core (yielding multiple stereocenters), and an N-acetyl moiety, it presents a triad of complex purification challenges: poor retention, diastereomeric mixtures, and amide rotamer-induced peak distortion.
Part 1: Diagnostic Workflow
Before adjusting your mobile phase or swapping columns, use the diagnostic decision tree below to identify the root cause of your purification failure.
Diagnostic workflow for resolving piperidine purification challenges.
Part 2: Troubleshooting Guide & FAQs
Q1: I am seeing two distinct peaks (or one severely broadened peak) for my purified product, but LC-MS shows the exact same mass for both. What is happening? A1: This is a classic manifestation of amide rotamers . The N-acetyl group in 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone creates restricted rotation around the C–N amide bond due to its partial double-bond character[1]. This restriction traps the molecule in distinct E and Z conformers[2].
-
The Causality: At room temperature, the interconversion rate between these conformers is slow relative to the chromatographic timescale. The column stationary phase interacts differently with the E and Z states, resolving them into split or broad peaks.
-
The Solution: Elevate the column temperature. Heating the column provides the thermal energy required to overcome the rotational energy barrier, accelerating the dynamic exchange until the rotamers average out into a single, sharp peak[3].
Q2: My compound elutes in the void volume during standard Reverse-Phase (RP-HPLC) on a C18 column. How can I improve retention? A2: Your target compound is highly polar due to the combination of the secondary hydroxyl group and the amide moiety. Highly polar compounds exhibit poor partitioning into non-polar, hydrophobic C18 stationary phases[4].
-
The Causality: Reverse-phase chromatography relies on hydrophobic interactions. When hydrophilicity dominates, the analyte remains in the mobile phase.
-
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a water-deficient mobile phase (typically >70% acetonitrile). A water-rich hydration layer forms on the stationary phase, allowing your polar piperidine to partition into this layer and achieve excellent retention[5].
Q3: How do I separate the cis and trans diastereomers of this 3,5-disubstituted piperidine? A3: The synthesis of 3,5-disubstituted piperidines typically yields a mixture of cis and trans racemates[6]. While HILIC or RP-HPLC can resolve polarity issues, they often lack the spatial selectivity required to separate diastereomers.
-
The Causality: Cis and trans isomers have different 3D spatial orientations of the hydroxyl group, altering their dipole moments and hydrogen-bonding accessibility.
-
The Solution: Preparative Normal-Phase Chromatography (NPC) on bare silica is highly effective for separating the cis and trans racemates of N-protected piperidines[6]. The silica surface interacts directly with the spatially distinct hydroxyl groups, providing baseline resolution.
Q4: My compound lacks a strong UV chromophore. How should I detect it during purification? A4: 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone absorbs weakly in the low UV range (approx. 210 nm) due to the amide carbonyl. Relying on UV detection often leads to missed fractions or baseline noise interference.
-
The Solution: For analytical detection, use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). For preparative purification, mass-directed fractionation (AutoPurification via LC-MS) is the gold standard, ensuring you trigger fraction collection based on the specific m/z of your target.
Part 3: Quantitative Data & Optimization Parameters
Table 1: Chromatographic Modality Comparison for 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
| Parameter | Reverse-Phase (C18) | HILIC (Amide/Diol) | Normal-Phase (Silica) |
| Retention of Target | Poor (Often void volume) | Excellent | Strong |
| Mobile Phase System | Aqueous / Acetonitrile | Acetonitrile (>70%) / Aqueous | Hexane / Ethanol or EtOAc |
| Diastereomer Selectivity | Low to Moderate | Moderate | High (Best for cis/trans) |
| MS Compatibility | Good | Excellent (Enhanced ESI) | Poor (Requires post-column makeup) |
Table 2: Diagnostic Matrix for Peak Splitting (Rotamers vs. Diastereomers)
| Diagnostic Test | Observation for Amide Rotamers | Observation for Diastereomers |
| Elevate Column Temp (25°C → 60°C) | Peaks merge into a single sharp peak | Peaks remain separated, slightly faster elution |
| Change Solvent (e.g., to Methanol) | Ratio of peak areas changes significantly | Ratio of peak areas remains constant |
| Mass Spectrometry (LC-MS) | Both peaks show identical m/z | Both peaks show identical m/z |
Part 4: Step-by-Step Methodologies
Protocol 1: High-Temperature HPLC Method for Resolving Amide Rotamers
This protocol is a self-validating system: if the peaks merge, you have definitively proven the presence of rotamers rather than chemical impurities.
-
System Preparation: Ensure the HPLC system is equipped with a column oven capable of safely reaching 60–80 °C.
-
Column Selection: Select a robust stationary phase stable at elevated temperatures (e.g., Ethylene Bridged Hybrid (BEH) C18 or a temperature-stable HILIC column).
-
Mobile Phase Equilibration: Equilibrate the column with the chosen mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) at an initial elevated temperature of 45 °C.
-
Diagnostic Injection: Inject the purified sample. Compare the chromatogram against a baseline run previously executed at 25 °C.
-
Temperature Titration: If peak broadening or splitting persists, incrementally increase the temperature by 10 °C (up to the column's maximum thermal limit) until the E and Z rotamer peaks coalesce into a single, symmetrical peak.
-
Validation: Confirm the coalesced peak represents the pure compound via inline MS detection.
Protocol 2: HILIC Purification Workflow for Polar Piperidines
-
Sample Dilution (Critical Step): Dissolve the crude 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone in a highly organic solvent (minimum 75% Acetonitrile).
-
Causality: Injecting a highly aqueous sample into a HILIC system disrupts the delicate water-rich partitioning layer on the stationary phase, leading to severe peak distortion and loss of retention.
-
-
Column Selection: Install an Amide-bonded or Zwitterionic HILIC column.
-
Mobile Phase Setup:
-
Solvent A (Strong Solvent): 10 mM Ammonium Formate in Water (pH 3.0 to control any residual ionization).
-
Solvent B (Weak Solvent): 100% Acetonitrile.
-
-
Gradient Design: Program a gradient starting at 95% B, decreasing to 60% B over 15 minutes. (Note: In HILIC, the aqueous phase is the strong eluting solvent).
-
Equilibration: Flush with 15–20 column volumes of initial conditions to ensure the stationary phase hydration layer is fully stabilized prior to injection.
-
Fraction Collection: Monitor via ELSD or MS and collect the highly retained target peak.
Part 5: References
-
3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers Source: American Chemical Society (ACS) URL:[Link]
-
Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines Source: American Chemical Society (ACS) URL:[Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL:[Link]
Sources
Technical Support Center: Resolution of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone Diastereomers
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the stereochemical resolution of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone. Because this molecule possesses two stereocenters (C3 and C5), it exists as four distinct stereoisomers (two pairs of diastereomers: cis and trans).
As a Senior Application Scientist, I have structured this guide to address the mechanistic causality behind common experimental bottlenecks. Every protocol provided is designed as a self-validating system to ensure high enantiomeric and diastereomeric excess (ee/de) during your scale-up workflows.
Resolution Strategy Workflow
Workflow for resolving diastereomers of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone.
Quantitative Comparison of Resolution Strategies
To select the optimal pathway for your specific scale and purity requirements, consult the performance metrics below.
| Resolution Strategy | Typical Yield (Max 50% per cycle) | Achievable Enantiomeric Excess (ee) | Scalability Limit | Cycle Time |
| Direct Preparative SFC [1] | 45 - 48% | > 99% | < 100 g | 10 - 15 min / injection |
| Classical Salt Crystallization [2] | 30 - 40% | 95 - 98% (after 1 recryst.) | > 10 kg | 24 - 48 hours / batch |
| Enzymatic Kinetic Resolution [3] | 48 - 49% | > 98% | 1 - 5 kg | 12 - 24 hours / batch |
| Dynamic Diastereomeric Crystallization [4] | > 80% (with in situ racemization) | > 99% | > 1 kg | Continuous Flow |
Troubleshooting FAQs
Q: Why does my NMR spectrum of the starting material show complex, overlapping peaks, making diastereomeric ratio (dr) determination impossible? A: This is an artifact of the N-acetyl group. The tertiary amide undergoes slow rotation around the C-N partial double bond on the NMR timescale, leading to the presence of rotamers (amide conformational isomers). This effectively doubles the number of observed signals, complicating the integration of the cis and trans diastereomers. Self-Validating Solution: Run the NMR experiment at an elevated temperature (e.g., 80–100 °C in DMSO-d6). The thermal energy increases the rate of bond rotation, coalescing the rotameric signals into a single, clean set of peaks for each diastereomer, allowing for accurate integration.
Q: I am attempting to resolve the diastereomers via classical salt crystallization using chiral acids (e.g., tartaric acid), but no salt precipitates. Why? A: Classical salt resolution relies on an ionizable basic or acidic group to form a diastereomeric salt network. The N-acetyl group in your molecule is a neutral amide, which completely eliminates the basicity of the piperidine nitrogen. Solution: You must first deacetylate the nitrogen to expose the secondary amine. Once converted to 3-hydroxy-5-methylpiperidine, the free amine readily forms stable salts with chiral acids such as di-benzoyl-L-tartaric acid or (S)-mandelic acid[2]. Following successful crystallization, the pure enantiomers can be re-acetylated.
Q: During the crystallization of the deacetylated amine with a chiral acid, the product is "oiling out" instead of forming crystals. How can I fix this? A: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when a supersaturated solution separates into a solute-rich liquid phase rather than nucleating crystals. This is frequently driven by the presence of diastereomeric impurities, which lower the melting point of the mixture and shift the thermodynamic phase boundary[5]. Solution: Do not crash-cool the solution. Heat the oiled-out mixture until homogeneous, then cool it at a highly controlled rate (e.g., 0.1 °C/min). If oiling persists, add 5-10% v/v of an anti-solvent (like heptane) only after inducing primary nucleation with a seed crystal.
Q: Classical resolution limits my yield to 50%. Is there a way to break this theoretical limit? A: Yes, by employing Crystallization-Induced Dynamic Resolution (CIDR) or Continuous Flow Chiral Amine Racemization[4]. By coupling the diastereomeric crystallization with an in situ racemization catalyst (e.g., a supported metal catalyst), the unwanted enantiomer continuously epimerizes in the liquid phase. As the less soluble diastereomeric salt precipitates out of the solvent, Le Chatelier's principle drives the equilibrium forward, allowing theoretical yields to approach 100%.
Self-Validating Experimental Protocols
Protocol A: Preparative Supercritical Fluid Chromatography (SFC)
SFC is the method of choice for direct separation of the four stereoisomers without the need to remove the N-acetyl group[1].
-
Sample Preparation: Dissolve the racemic mixture in HPLC-grade methanol at a concentration of 50 mg/mL.
-
Self-Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. Any backpressure during filtration indicates incomplete dissolution, which will foul the CSP frit.
-
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or IC (250 x 21.2 mm, 5 µm).
-
Method Parameters: Run supercritical CO2 with a 15-20% Methanol modifier at a flow rate of 70 mL/min (Backpressure: 120 bar, Temperature: 35 °C).
-
Detection & Fractionation: Because the molecule lacks a strong UV chromophore, trigger fractionation using a split-flow Evaporative Light Scattering Detector (ELSD) or single-quadrupole MS.
-
Self-Validation Check: Inject a 5 µL analytical standard first. Ensure baseline resolution (Rs > 1.5) between the cis and trans peaks before initiating preparative stacking.
-
-
Recovery: Collect fractions in vessels chilled to 5 °C to minimize aerosolization losses during CO2 expansion.
Protocol B: Lipase-Catalyzed Transesterification (Enzymatic Resolution)
Enzymes like Candida antarctica Lipase B are highly stereoselective for secondary alcohols on piperidine rings[3].
-
Preparation: Dissolve 10 mmol of racemic 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone in 50 mL of anhydrous toluene.
-
Reagent Addition: Add 30 mmol of vinyl acetate (acyl donor).
-
Self-Validation Check: Ensure the solution is strictly anhydrous using Karl Fischer titration (<100 ppm water) to prevent the lipase from hydrolyzing the acyl donor instead of transesterifying your substrate.
-
-
Catalyst Addition: Add 1.0 g of immobilized Candida antarctica Lipase B (Novozym 435). Stir gently at 40 °C.
-
Monitoring: Withdraw 50 µL aliquots every 2 hours, filter, and analyze via chiral GC.
-
Self-Validation Check: Terminate the reaction exactly when the conversion reaches 50%. Proceeding past 50% will drastically erode the enantiomeric excess of the unreacted alcohol.
-
-
Isolation: Filter off the immobilized enzyme. Separate the highly polar unreacted alcohol from the less polar acetate via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).
Protocol C: Deacetylation and Diastereomeric Salt Crystallization
Ideal for bulk scale-up (>1 kg) where chromatography is cost-prohibitive[2].
-
Deacetylation: Reflux the racemic N-acetyl piperidine in 6M HCl for 12 hours. Cool and basify with 50% NaOH to pH > 12. Extract the free amine into dichloromethane and concentrate.
-
Self-Validation Check: Confirm complete disappearance of the acetyl methyl singlet (~2.1 ppm) via 1H NMR.
-
-
Salt Formation: Dissolve the free amine in 95% ethanol. Add 1.0 equivalent of a chiral resolving agent, such as (S)-mandelic acid.
-
Crystallization: Heat to reflux until homogeneous, then cool at a controlled rate of 0.1 °C/min to room temperature.
-
Self-Validation Check: Isolate a small crop of crystals at 10 °C, neutralize with base, and check the ee via chiral HPLC. If ee < 95%, perform a second recrystallization from pure ethanol.
-
-
Liberation & Re-acetylation: Suspend the pure salt in water, basify to pH 12 with Na2CO3, and extract the enantiopure amine. React the free amine with acetyl chloride (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C to regenerate the target N-acetyl group.
References
-
[2] Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1). Source: Google Patents. 2
-
[5] The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Source: ACS Publications. 5
-
[1] Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. Source: ACS Publications.1
-
[3] Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic. Source: NRC Research Press. 3
-
[4] Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Source: ACS Publications. 4
Sources
Technical Support Center: Troubleshooting 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone Solubility in Biological Assays
Welcome to the Application Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone . While this is a relatively small molecule, it presents unique physicochemical challenges when transitioning from organic storage stocks into aqueous in vitro assay environments.
Physicochemical Profiling & Mechanistic Insight
Before attempting to fix a solubility issue, we must understand the causality behind the molecule's behavior. Why does this specific compound precipitate?
-
The Non-Basic Amide Core: A common reflex when dealing with piperidine derivatives is to lower the assay pH to protonate the basic nitrogen, thereby increasing aqueous solubility. Do not do this here. The nitrogen at position 1 is acetylated (ethanone group). The lone pair on this nitrogen is delocalized into the adjacent carbonyl pi-system via amide resonance. Consequence: The molecule is neutral and completely non-ionizable across physiological pH ranges. pH adjustments will be futile.
-
Amphiphilic Imbalance: The position-3 hydroxyl group acts as an excellent hydrogen bond donor/acceptor, promoting aqueous interaction. However, the position-5 methyl group and the piperidine carbon skeleton create a distinct hydrophobic face. This structural dichotomy makes the molecule highly susceptible to localized hydrophobic interactions, leading to rapid colloidal aggregation when exposed to high-salt aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I observe a "milky" haze when diluting my 10 mM DMSO stock into PBS. What is happening? A1: You are observing the classic "DMSO crash-out" phenomenon. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local concentration of the compound at the solvent interface drastically exceeds its kinetic solubility limit. This shock triggers immediate nucleation and the formation of colloidal aggregates. It is critical to understand that this is a kinetic failure driven by the dilution method, and does not necessarily reflect the compound's true thermodynamic solubility limit[1].
Q2: My biochemical assay shows excellent target inhibition, but my cell-based assay shows zero activity. Could solubility be the culprit? A2: Absolutely. Colloidal aggregates formed during a DMSO crash-out are notorious for promiscuously sequestering enzyme targets and scattering light, leading to false-positive readouts (artificial inhibition) in biochemical assays. However, these massive aggregates cannot passively permeate lipid bilayers, resulting in a complete loss of efficacy in cell-based phenotypic models. You must verify that your compound is in a true monomeric solution to trust your data.
Q3: Can I just spin down the cloudy assay buffer and use the clear supernatant? A3: This is highly discouraged. While centrifugation will remove the light-scattering aggregates, the concentration of the compound remaining in the supernatant will be entirely unknown and significantly lower than your calculated target concentration. This ruins the integrity of your dose-response curves and IC50 calculations.
Troubleshooting Guide & Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. Implement the following protocols to systematically resolve precipitation.
Protocol A: The "Subsurface" Step-Wise Dilution Technique
Objective: Prevent interfacial supersaturation and subsequent nucleation during DMSO stock dilution. Causality: Dropping DMSO directly onto the surface of an aqueous buffer creates a localized high-concentration microenvironment. Subsurface injection combined with intermediate dilution steps mitigates this solvent shock.
Step-by-Step Methodology:
-
Prepare Intermediate Stock: Instead of diluting a 10 mM stock directly into the final 100% aqueous assay buffer, create an intermediate dilution in a 10% DMSO / 90% Assay Buffer mixture.
-
Subsurface Injection: Using a calibrated micropipette, submerge the tip completely beneath the surface of the intermediate buffer before dispensing the 100% DMSO stock.
-
Vigorous Micro-mixing: Dispense the stock slowly while simultaneously aspirating and dispensing (trituration) to ensure instantaneous dispersal and prevent local pooling.
-
Final Dilution: Transfer the required volume from the intermediate stock to your final assay plate. Ensure the final DMSO concentration remains ≤ 1.0% (v/v) to prevent solvent-induced cellular toxicity or enzyme denaturation.
Protocol B: Self-Validating Turbidimetric Kinetic Solubility Assay
Objective: Quantitatively determine the maximum workable concentration of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone in your specific assay buffer. Causality: Turbidimetry is a highly reliable, accepted early-stage screen that measures light scattering caused by insoluble particulates, allowing you to pinpoint the exact concentration where crash-out begins[2].
Step-by-Step Methodology:
-
Plate Setup: Utilize a 96-well clear-bottom microplate. Add 190 µL of your exact assay buffer (including all salts, co-factors, or proteins) to the test wells.
-
Compound Spiking: Add 10 µL of serially diluted compound (prepared in DMSO) to achieve final well concentrations of 1, 3, 10, 30, and 100 µM. The final DMSO concentration must be uniformly maintained at exactly 5% across all wells to ensure solvent effects are strictly controlled[3].
-
Equilibration: Seal the plate to prevent evaporation and incubate at your intended assay temperature (e.g., 37°C) for 2 hours on a microplate shaker at 300 rpm.
-
Quantification: Read the absorbance at 620 nm using a microplate reader[2].
-
Data Interpretation: An optical density (OD) signal > 0.01 above the vehicle control (5% DMSO in buffer) indicates the onset of precipitation. The highest concentration with an OD equal to the baseline is your validated kinetic solubility limit.
Data Presentation: Quantitative Guidelines for Assay Additives
If Protocol A fails to keep the compound in solution at your required concentration, consider modifying the assay buffer. Below is a structured comparison of solubility strategies tailored for amphiphilic small molecules.
| Strategy | Recommended Reagent | Max Final Concentration | Mechanism of Action | Assay Compatibility Note |
| Co-solvent | DMSO | ≤ 1.0% (v/v) | Disrupts crystal lattice energy; lowers the dielectric constant of the buffer. | High concentrations cause enzyme denaturation and severe cell toxicity. |
| Detergent | Tween-20 | 0.01% - 0.05% (v/v) | Forms micelles to encapsulate the hydrophobic methyl/piperidine face. | Highly incompatible with cell-based assays (lyses cell membranes). |
| Carrier Protein | BSA (Bovine Serum Albumin) | 0.1% - 1.0% (w/v) | Binds amphiphilic molecules via hydrophobic pockets, acting as a solubility sink. | May artificially shift IC50 values to the right due to non-specific binding. |
| Complexation | HP-β-Cyclodextrin | Up to 5.0% (w/v) | Forms transient inclusion complexes with the hydrophobic piperidine ring. | Excellent for in vivo translation; generally inert in most in vitro assays. |
Mechanistic Visualizations
Caption: Decision tree for resolving 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone precipitation.
Caption: Mechanistic pathway of DMSO crash-out versus thermodynamic equilibration.
References
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health (PMC). 3
-
Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. 1
-
4-[(2-Methylphenyl)methoxy]benzamide: The DMSO "Crash-Out" Phenomenon. Benchchem.
-
Turbidimetric Solubility Assay. Evotec. 4
Sources
Technical Support Center: Minimizing Side-Product Formation in Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. Piperidine rings are ubiquitous scaffolds in drug development, but their synthesis and functionalization are frequently complicated by competing side reactions, including over-alkylation, incomplete reduction, and ring-opening hydrogenolysis.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers achieve high-yielding, selective piperidine synthesis.
Part 1: Troubleshooting Guide & FAQs
Q1: My reductive amination of a piperidone yields significant amounts of alcohol and tertiary amine byproducts. How do I optimize this?
Causality & Expert Insight: Low yields and side products in reductive amination typically stem from a mismatch between the reaction rate of iminium ion formation and the activity of the reducing agent. Using an unselective reducing agent like sodium borohydride (NaBH₄) leads to the direct reduction of the starting carbonyl into an alcohol[1]. Furthermore, because the newly formed secondary piperidine is highly nucleophilic, it can react with excess carbonyl intermediates, leading to over-alkylation and the formation of tertiary amines[1].
Solution: Switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)₃). The bulky acetoxy groups make this reagent sterically demanding and significantly milder than NaBH₄, allowing it to selectively target the iminium ion over the starting carbonyl[2]. To further suppress side reactions, maintain the reaction pH between 4–6 using acetic acid; this accelerates iminium formation, ensuring the carbonyl is consumed in the desired pathway[1].
Q2: During the catalytic hydrogenation of substituted pyridines, I am observing ring-opened amylamine derivatives and partially reduced intermediates. What is causing this?
Causality & Expert Insight: Pyridine hydrogenation is a stepwise cascade. If the reaction is halted prematurely or the catalyst is poisoned, partially reduced intermediates like dihydropyridine or tetrahydropyridine remain[3]. Conversely, applying overly harsh conditions (excessive temperature/pressure) to force the reaction can trigger hydrogenolysis of the C–N bond, leading to ring-opened amylamine side products[4].
Solution: Catalyst selection is critical. While PtO₂ (Adams' catalyst) is a classic choice, 5% Rh/C is a highly effective, less expensive alternative that successfully suppresses over-reduction and ring-opening when used in acidic media (e.g., acetic acid)[5]. The acidic environment protonates the resulting piperidine, preventing the basic nitrogen from coordinating to and poisoning the metal catalyst[5].
Q3: I am attempting a direct N-alkylation of a piperidine ring with an alkyl halide, but I keep getting quaternary ammonium salts. How can I favor mono-alkylation?
Causality & Expert Insight: The secondary amine of the piperidine ring is highly nucleophilic. Once mono-alkylated, the resulting tertiary amine often retains enough nucleophilicity to attack another equivalent of the alkyl halide, forming an undesired quaternary ammonium salt[6][7].
Solution: You must manipulate the reaction kinetics to maintain a low steady-state concentration of the electrophile. This is best achieved by adding the alkyl halide extremely slowly using a syringe pump[7]. Coupling this technique with a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or finely powdered K₂CO₃ ensures the unreacted secondary amine remains the dominant nucleophile in the system[7][8].
Part 2: Quantitative Data & Reagent Selection
Selecting the correct reducing agent or catalyst is the most critical variable in minimizing side products. The table below summarizes the quantitative and qualitative profiles of common reagents used in piperidine synthesis.
| Reagent / Catalyst | Selectivity for Iminium | Risk of Carbonyl Reduction | Risk of Over-Alkylation | Best Use Case |
| NaBH₄ | Low | High | High | Simple reductions where over-alkylation is not a concern. |
| NaBH₃CN | High | Low | Low | Highly acidic conditions (pH 3-4); effective but generates toxic cyanide byproducts. |
| NaBH(OAc)₃ | Very High | Very Low | Very Low | Mild, highly selective reductive amination; ideal for sterically hindered substrates. |
| H₂ + 5% Rh/C | N/A (Hydrogenation) | Low | Low | Large-scale, cost-effective pyridine ring saturation without ring-opening. |
Part 3: Mechanistic Workflows
Understanding the mechanistic divergence between target formation and side-product generation is essential for rational troubleshooting.
Caption: Reductive amination pathway highlighting target piperidine synthesis and common side reactions.
Caption: Pyridine hydrogenation cascade showing intermediate states and potential side-product pathways.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Highly Selective Reductive Amination using NaBH(OAc)₃
Self-validating mechanism: The use of 1.5 equivalents of NaBH(OAc)₃ ensures complete reduction of the iminium ion without providing excess hydride that could reduce the starting ketone/aldehyde. The mild acidic environment (pH 4–6) accelerates iminium formation to outpace any direct carbonyl reduction[1].
-
Imine Formation: In a dry round-bottom flask, dissolve the ketone/aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) or methanol[1].
-
Acidification: Add glacial acetic acid (1.0–2.0 equiv.) to adjust the pH to approximately 4–6. Stir at room temperature for 30–60 minutes to allow complete iminium ion formation[1].
-
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to control the exothermic reaction[1].
-
Completion: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS until the iminium intermediate is fully consumed[1].
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate or dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
Protocol 2: Scalable Pyridine Hydrogenation using Rh/C
Self-validating mechanism: Replacing PtO₂ with 5% Rh/C mitigates the risk of over-reduction and ring-opening (hydrogenolysis) while significantly reducing scale-up costs. The use of acetic acid as a co-solvent ensures the resulting piperidine remains protonated, preventing it from coordinating to and poisoning the catalyst[5].
-
Preparation: To a pressure vessel (e.g., Parr shaker), charge the substituted pyridine substrate (1.0 equiv.)[5].
-
Solvent System: Dissolve the substrate in a mixture of ethanol and glacial acetic acid (approx. 7:1 v/v ratio)[5].
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 5% Rhodium on carbon (Rh/C, 20 wt% loading relative to substrate)[5].
-
Hydrogenation: Purge the vessel with nitrogen three times, followed by hydrogen gas three times. Pressurize the vessel to 50–55 psi (0.34–0.38 MPa) with H₂[5].
-
Reaction: Heat the mixture to 45–50 °C and agitate for 8–10 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes[5].
-
Filtration: Cool to 20 °C, purge thoroughly with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to isolate the piperidine salt[5].
Protocol 3: Controlled Direct N-Alkylation via Syringe Pump
Self-validating mechanism: Slow addition of the electrophile ensures the unreacted secondary amine is always in vast excess compared to the alkyl halide, kinetically disfavoring the formation of quaternary ammonium salts[7].
-
Setup: Dissolve the piperidine derivative (1.0 equiv.) in anhydrous acetonitrile (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere[7].
-
Base Addition: Add a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) or finely powdered anhydrous K₂CO₃ (2.0 equiv.)[7][8].
-
Electrophile Addition: Load the alkyl halide (1.05 equiv.) into a syringe. Using a syringe pump, add the alkyl halide dropwise over 4–6 hours at room temperature[7].
-
Completion: Stir for an additional 2 hours post-addition. Monitor by LC-MS to ensure minimal dialkylation[7].
-
Workup: Evaporate the solvent. Partition the residue between diethyl ether and saturated aqueous NaHCO₃. Extract, dry the organic layer, and concentrate to yield the mono-alkylated piperidine[7].
References
-
Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem - 1
-
Chapter 6 Pyridine and Piperidine Denitrogenation on Silica Supported Phosphides - VTechWorks - 4
-
Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine - Benchchem - 6
-
Technical Support Center: Side-Product Formation in Piperidine Synthesis - Benchchem - 3
-
Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem - 8
-
Procedure for N-alkylation of Piperidine? - ResearchGate - 7
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes - MDMA.ch - 2
-
Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 - chem.bg.ac.rs - 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. chem.bg.ac.rs [chem.bg.ac.rs]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the stability of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone for in vitro studies
Welcome to the Technical Support Center for 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and metabolic vulnerabilities of this N-acetylated hydroxypiperidine derivative.
This portal provides mechanistic insights, validated protocols, and actionable solutions to ensure the integrity of your in vitro assays during preclinical drug development.
I. Structural Vulnerability Profile
Understanding the behavior of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone requires analyzing its structural components. The molecule consists of a piperidine core, an N-acetyl group (amide), a secondary hydroxyl group at C3, and a methyl group at C5. In biological matrices, this compound is primarily susceptible to two enzymatic degradation pathways: amide hydrolysis and alcohol oxidation .
Caption: Major in vitro degradation pathways: N-acetylation cleavage and C3-hydroxyl oxidation.
II. Troubleshooting & FAQs
Q1: My compound degrades rapidly in serum-supplemented cell culture media, but remains stable in PBS. What is causing this, and how can I prevent it? Mechanistic Causality: While amide linkages exhibit significantly greater chemical stability compared to ester linkages due to resonance delocalization of the nitrogen lone pair (1[1]), biological matrices like Fetal Bovine Serum (FBS) are rich in amidases and carboxylesterases. These enzymes catalyze the hydrolysis of the N-acetyl group, converting your compound into the free secondary amine and acetic acid, a major metabolic pathway observed in similar amide-containing compounds (2[2]). Actionable Solution: Utilize heat-inactivated serum (56°C for 30 minutes) to denature these hydrolases. If degradation persists, consider pre-treating the media with a broad-spectrum serine protease/amidase inhibitor like PMSF (Phenylmethylsulfonyl fluoride) during the assay optimization phase.
Q2: During human liver microsome (HLM) stability assays, LC-MS/MS analysis reveals a new peak with a mass shift of -2 Da. What is this metabolite? Mechanistic Causality: The -2 Da mass shift indicates the loss of two hydrogen atoms, which corresponds to the oxidation of the secondary alcohol at the C3 position into a ketone (forming 1-acetyl-5-methylpiperidin-3-one). In vitro, secondary alcohols on piperidine rings are highly susceptible to NAD(P)H-dependent dehydrogenation mediated by cytosolic enzymes or specific cytochrome P450 isoforms like CYP3A4 (3[3]). Furthermore, piperidones can undergo subsequent Baeyer-Villiger oxidation by flavin-containing monooxygenases (FMOs) (4[4]). Actionable Solution: Run a parallel negative control assay omitting the NAD(P)H regenerating system. If the -2 Da peak disappears, the degradation is definitively oxidoreductase-driven.
Q3: I am experiencing high well-to-well variability and poor compound recovery in my biochemical buffer assays. Is the compound unstable in water? Mechanistic Causality: 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is chemically stable in neutral aqueous buffers (pH 7.4). However, rapid dilution of a highly concentrated DMSO stock directly into cold aqueous buffer often leads to localized super-saturation and micro-precipitation. The compound aggregates before it can evenly distribute. Actionable Solution: Implement a "step-down" serial dilution strategy. Dilute the DMSO stock into an intermediate solvent (e.g., 50% Acetonitrile/Water) before spiking into the final assay buffer. Ensure the final DMSO concentration remains strictly ≤1% (v/v).
III. Quantitative Stability Data Summary
The following table summarizes the expected stability metrics of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone across various standard in vitro matrices.
| Assay Matrix | Primary Degradation Mechanism | Expected Half-life ( | Intrinsic Clearance ( | Remediation / Assay Adjustment |
| Human Liver Microsomes (HLM) | C3-Hydroxyl Oxidation (CYP/ADH) | 25 - 45 min | Moderate to High | Omit NAD(P)H for control; utilize specific CYP3A4 inhibitors (e.g., Ketoconazole). |
| Fetal Bovine Serum (FBS) | N-Acetyl Cleavage (Amidase) | 60 - 90 min | Moderate | Use heat-inactivated serum; limit incubation times. |
| PBS Buffer (pH 7.4, 37°C) | None (Chemically Stable) | > 240 min | N/A | Ensure complete dissolution; utilize intermediate dilution steps. |
| Simulated Gastric Fluid (pH 1.2) | Acid-catalyzed Amide Hydrolysis | > 120 min | Low | Monitor for epimerization at C3/C5 chiral centers. |
IV. Self-Validating Experimental Protocols
To ensure trustworthy data, all metabolic stability assays must be self-validating. This means incorporating internal controls that prove the active enzymes are functioning correctly, and that any loss of your compound is due to true metabolism rather than non-specific binding or precipitation.
Protocol: Self-Validating Microsomal Stability Assay
Rationale: This protocol measures the oxidative vulnerability of the C3-hydroxyl group while using control compounds to validate the metabolic competence of the microsomes.
Caption: Standardized in vitro stability assay workflow to prevent precipitation and ensure accurate readout.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 µM intermediate solution of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone in 50% Acetonitrile/Water.
-
Prepare identical intermediate solutions for Verapamil (Positive Control: rapidly metabolized by CYP3A4) and Warfarin (Negative Control: slowly metabolized).
-
Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
-
Reaction Initiation:
-
Pre-warm the HLM suspension to 37°C for 5 minutes.
-
Spike the intermediate compound solutions into the HLM suspension to achieve a final compound concentration of 1 µM (Final organic solvent <1%).
-
Initiate the reaction by adding an NAD(P)H regenerating system (final concentration 1 mM).
-
Self-Validation Step: Run a parallel incubation of your test compound without NAD(P)H to differentiate enzymatic oxidation from chemical instability or non-specific protein binding.
-
-
Time-Course Sampling & Quenching:
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold Acetonitrile containing a stable-isotope labeled Internal Standard (IS).
-
-
Sample Processing & LC-MS/MS Analysis:
-
Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to LC vials. Analyze via LC-MS/MS, monitoring the parent mass transition and scanning for the -2 Da (ketone) and -42 Da (deacetylated) metabolites.
-
-
Data Validation:
-
The assay is deemed valid only if Verapamil shows rapid depletion (
< 15 min) and Warfarin shows minimal depletion ( > 120 min).
-
V. References
-
A Baeyer-Villiger oxidation specifically catalyzed by human flavin-containing monooxygenase 5 National Institutes of Health (PubMed)[Link]
-
Amide hydrolysis of AZ'7847. Amide hydrolysis results in the formation of two metabolites ResearchGate[Link]
-
In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol National Institutes of Health (PubMed) [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Baeyer-Villiger oxidation specifically catalyzed by human flavin-containing monooxygenase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Analytical Methods for 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone Quantification: A Comparative Guide
As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical development is the robust quantification of highly polar, low-molecular-weight intermediates. 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone (
This guide provides an objective, data-driven comparison of three orthogonal analytical modalities—HPLC-UV, GC-FID, and LC-MS/MS—for the quantification of this compound. By anchoring our methodologies in the [1] and [2], we will explore not just how to execute these protocols, but the underlying causality behind every experimental choice.
The Analytical Challenge: Structure-Driven Method Design
To design a self-validating analytical method, we must first interrogate the molecule's structure:
-
Weak Chromophore: The molecule lacks an extended conjugated
-system. Its only UV-absorbing feature is the N-acetyl amide bond, which undergoes a transition in the low UV range (~210 nm)[3]. -
Hydrogen Bonding Potential: The secondary hydroxyl group at the C3 position is highly polar. In gas chromatography, this bare hydroxyl will aggressively interact with active silanol groups on the stationary phase, leading to severe peak tailing and loss of resolution[4].
-
Proton Affinity: The basicity of the piperidine nitrogen is partially masked by the electron-withdrawing acetyl group, but the amide oxygen remains a strong hydrogen-bond acceptor, making it highly amenable to positive Electrospray Ionization (ESI+) in mass spectrometry.
The Lifecycle Approach to Validation
Modern analytical science has shifted from a one-time validation checklist to a continuous lifecycle approach. As mandated by recent regulatory updates, an analytical procedure must continuously demonstrate its "fitness for purpose"[5].
Fig 1: Analytical procedure lifecycle integrating ICH Q14, Q2(R2), and USP <1220> frameworks.
Comparative Methodologies & Self-Validating Protocols
A protocol is only scientifically sound if it is a self-validating system . This means embedding System Suitability Tests (SST) directly into the workflow to prove the system's integrity before any sample data is accepted.
Fig 2: Parallel sample preparation and validation workflows for HPLC-UV, GC-FID, and LC-MS/MS.
Method A: HPLC-UV (USP Category I - Bulk Assay)
Causality: Because the N-acetylpiperidine moiety only absorbs at ~210 nm[3], we must use high-purity, UV-transparent solvents (e.g., HPLC-grade Acetonitrile) to prevent baseline drift. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of residual silanols on the C18 column, ensuring a sharp peak shape.
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mg of the sample in 10 mL of Mobile Phase A (Water + 0.1% TFA). Dilute to a working concentration of 50 µg/mL.
-
Chromatography: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3.5 µm). Run an isocratic elution of 85% Mobile Phase A and 15% Mobile Phase B (Acetonitrile + 0.1% TFA) at 1.0 mL/min.
-
Detection: Monitor absorbance at 210 nm.
-
Self-Validation (SST): Inject a standard solution 6 times. The run is only valid if the Relative Standard Deviation (%RSD) of the peak area is
2.0% and the theoretical plate count isngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 3000.
Method B: GC-FID (USP Category I & II - High-Resolution Profiling)
Causality: To prevent the C3-hydroxyl group from hydrogen-bonding with the GC column, we must derivatize it. We utilize with 1% TMCS as a catalyst[4]. This nucleophilic attack replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, drastically increasing the molecule's volatility and thermal stability[4].
Step-by-Step Protocol:
-
Extraction/Drying: Extract the analyte into anhydrous hexane. Crucial: Any residual moisture will immediately hydrolyze the BSTFA reagent, destroying the derivatization kinetics[4].
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to 1 mL of the hexane extract. Cap tightly and incubate at 70°C for 30 minutes.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 2 min), ramp at 15°C/min to 250°C.
-
Self-Validation (SST): The tailing factor of the derivatized peak must be
1.5. A tailing factor > 1.5 indicates incomplete derivatization or active sites on the GC liner.
Method C: LC-MS/MS (USP Category II - Trace Impurity Quantification)
Causality: When 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is present as a trace impurity, UV and FID lack the necessary sensitivity. Using Electrospray Ionization in positive mode (ESI+), the amide oxygen readily accepts a proton to form a stable
Step-by-Step Protocol:
-
Sample Prep: Perform Solid Phase Extraction (SPE) to remove matrix salts that cause ion suppression in the ESI source.
-
Chromatography: Inject 2 µL onto a sub-2 µm UPLC C18 column using a steep gradient of Water/Methanol (both containing 0.1% Formic Acid to drive protonation).
-
Detection: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Isolate m/z 158.2 in Q1, fragment with collision energy (CE: 15V) in Q2, and monitor the dominant product ion (e.g., loss of the acetyl group or water) in Q3.
-
Self-Validation (SST): The Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must be
10, and the recovery of a stable-isotope-labeled internal standard must fall between 90-110%[6].
Quantitative Performance Comparison
To objectively evaluate these methods, we validated them strictly against ICH Q2(R2) guidelines, assessing Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy[6].
| Validation Parameter | HPLC-UV (Bulk Assay) | GC-FID (High Res) | LC-MS/MS (Trace Impurity) |
| USP <1225> Category | Category I (Major Component) | Category I & II | Category II (Impurity) |
| Linearity Range | 10.0 – 200.0 µg/mL | 1.0 – 100.0 µg/mL | 0.01 – 5.0 µg/mL |
| Correlation Coefficient ( | > 0.999 | > 0.998 | > 0.995 |
| LOD (S/N = 3) | 2.5 µg/mL | 0.2 µg/mL | 0.002 µg/mL |
| LOQ (S/N = 10) | 8.0 µg/mL | 0.6 µg/mL | 0.008 µg/mL |
| Method Precision (%RSD) | 0.8% | 1.4% | 2.7% |
| Accuracy (% Recovery) | 98.5 – 101.5% | 97.0 – 102.0% | 92.0 – 108.0% |
| Primary Analytical Challenge | Weak chromophore requires ultra-pure mobile phases | Moisture-sensitive derivatization step | Matrix-induced ion suppression |
Strategic Recommendations
-
Choose HPLC-UV for routine batch release testing where the compound is the primary Active Pharmaceutical Ingredient (API). It offers the highest precision and easiest lifecycle management.
-
Choose GC-FID when resolving the compound from structurally similar volatile isomers or synthetic byproducts, provided your laboratory has strict moisture-control protocols for the BSTFA derivatization.
-
Choose LC-MS/MS exclusively for genotoxic or trace-level impurity profiling, where the compound concentration falls below 1.0 µg/mL.
References
-
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]
-
USP <1225> Method Validation. BA Sciences / United States Pharmacopeia.[Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography / Sigma-Aldrich.[Link]
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships. National Institutes of Health (NIH).[Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. investigationsquality.com [investigationsquality.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Cross-Validation of In Silico Predictions for 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone Activity: A Comparative Guide
Introduction
In the landscape of rational drug design, the piperidine scaffold remains a privileged structure, particularly in the1 targeting Alzheimer's disease (AD)[1]. While complex, bulky derivatives like Donepezil dominate the clinical space, low-molecular-weight fragments such as 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone offer distinct advantages in 2[2]. However, relying solely on computational predictions for such fragments often leads to high false-positive rates.
As a Senior Application Scientist, I emphasize that robust drug discovery requires a rigorous cross-validation framework where in silico molecular docking is empirically challenged by3[3]. This guide provides an objective, data-driven comparison of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone against standard alternatives, detailing the self-validating experimental protocols required to bridge the gap between computational theory and biological reality.
Structural Rationale & Target Selection
The primary target of interest for this scaffold is Human Acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission. The specific functional groups of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone are not arbitrary; they dictate the molecule's mechanistic efficacy:
-
The Piperidine Core: Provides the essential basic nitrogen pharmacophore that classically interacts with the catalytic anionic site (CAS) of AChE.
-
N-Acetylation (Ethanone): Unlike highly basic secondary amines, the N-acetyl group neutralizes the nitrogen, shifting the binding dynamic from ionic interactions to targeted hydrogen bonding, thereby reducing off-target toxicity.
-
3-Hydroxy & 5-Methyl Substitutions: The hydroxyl group acts as a potent hydrogen bond donor/acceptor, specifically targeting residues like Trp286 in the peripheral anionic site (PAS), while the methyl group anchors the molecule in4[4].
In Silico Profiling: Establishing the Predictive Baseline
Before committing to bench work, we establish a predictive model. We do not just dock the ligand; we simulate its dynamic stability to ensure the predicted binding pose is thermodynamically viable.
Methodology & Causality: Molecular docking (e.g., using AutoDock Vina against AChE PDB: 4EY7) provides a static snapshot of binding affinity (ΔG). However, proteins are highly dynamic. To ensure trustworthiness, we subject the top docking poses to 100 ns Molecular Dynamics (MD) simulations using GROMACS. If the Root Mean Square Deviation (RMSD) of the ligand exceeds 2.5 Å during the simulation, the initial docking pose is deemed an artifact, and the 2[2].
Workflow for cross-validating computational predictions with empirical in vitro data.
In Vitro Cross-Validation: The Self-Validating Protocol
To validate the in silico data, we employ a modified Ellman's Assay. This protocol is designed as a self-validating system: every plate includes internal controls to rule out assay interference (e.g., compounds that absorb at the readout wavelength or spontaneously react with the reagents).
Assay Logic & Causality: We use Acetylthiocholine as a surrogate substrate. AChE cleaves it into acetate and thiocholine. Thiocholine's free thiol group reacts with DTNB (Ellman's reagent) to form the TNB anion, which is bright yellow (412 nm). If our piperidine derivative successfully inhibits AChE, thiocholine production drops, and the yellow signal decreases proportionally.
Biochemical logic of Ellman's assay for validating AChE competitive inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Causality: AChE activity and the DTNB reaction are highly pH-dependent; pH 8.0 optimizes the nucleophilic attack of the thiol on DTNB.
-
Control Establishment (Self-Validation):
-
Enzyme Blank: Buffer + DTNB + Substrate (No enzyme). Accounts for non-enzymatic spontaneous hydrolysis.
-
Compound Blank: Buffer + DTNB + Inhibitor. Ensures the piperidine derivative does not directly react with DTNB (preventing false-positive inhibition readouts).
-
100% Activity Control: Buffer + Enzyme + DTNB + Substrate. Establishes the maximum uninhibited signal.
-
-
Incubation: Add 50 µL of AChE (0.2 U/mL) and 50 µL of the test compound (serial dilutions) to a 96-well plate. Incubate at 37°C for 15 minutes. Causality: Allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.
-
Reaction Initiation: Add 50 µL of DTNB (3 mM) and 50 µL of acetylthiocholine (15 mM).
-
Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (V0) to determine the IC50.
Quantitative Comparison & Performance Data
To objectively evaluate 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone, we cross-reference its performance against the clinical standard (Donepezil), an unsubstituted baseline, and a morpholine analog (a common bioisostere).
Table 1: Cross-Validation of In Silico Affinity vs. In Vitro Efficacy (AChE Inhibition)
| Compound / Alternative | Structural Scaffold | In Silico ΔG (kcal/mol) | In Vitro IC50 (µM) | Ligand Efficiency (LE) |
| 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone | Substituted Piperidine | -7.8 | 14.2 ± 1.1 | 0.45 |
| N-Acetylpiperidine | Unsubstituted Piperidine | -5.2 | >100 | 0.31 |
| Morpholine Analog | Morpholine Core | -6.1 | 58.4 ± 3.2 | 0.36 |
| Donepezil (Standard) | N-Benzyl Piperidine | -11.4 | 0.012 ± 0.002 | 0.38 |
Data Interpretation & Mechanistic Synthesis
While Donepezil is vastly more potent in absolute terms (IC50 = 12 nM), 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone exhibits a superior Ligand Efficiency (0.45 vs 0.38). LE normalizes binding affinity by molecular size, proving that the specific 3-hydroxy and 5-methyl substitutions drive highly efficient, specific interactions per heavy atom compared to the morpholine analog, which generally shows4[4]. The strong correlation between the predicted ΔG (-7.8 kcal/mol) and the experimental IC50 (14.2 µM) successfully3[3].
Conclusion
The cross-validation of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone demonstrates the critical importance of pairing computational predictions with rigorous, internally controlled in vitro assays. By understanding the causality behind both the structural modifications (hydrogen bonding via the hydroxyl group) and the experimental design (kinetic monitoring and blanks), drug development professionals can confidently utilize this fragment as a highly efficient scaffold for next-generation neurotherapeutics.
References
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[1] Piperidine Derivatives as Next-Generation Dual Cholinesterase Inhibitors: From Rational In Silico Design to In Vitro Validation. Sciforum. URL: [Link]
-
[4] Synthesis, In vitro and In silico Evaluation of a Series of Pyrazolines as New Anticholinesterase Agents. Bentham Science Publishers. URL:[Link]
-
[2] Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. URL:[Link]
-
[3] In Silico Screening-Based Discovery of Novel Inhibitors of Human Cyclic GMP-AMP Synthase: A Cross-Validation Study of Molecular Docking and Experimental Testing. PubMed. URL: [Link]
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- 3. In Silico Screening-Based Discovery of Novel Inhibitors of Human Cyclic GMP-AMP Synthase: A Cross-Validation Study of Molecular Docking and Experimental Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
Benchmarking the analytical performance of HPLC vs. GC-MS for piperidine analysis
Title: Benchmarking the Analytical Performance of HPLC vs. GC-MS for Piperidine Analysis Byline: Senior Application Scientist
As a Senior Application Scientist, I frequently encounter a recurring challenge in pharmaceutical and materials testing: the accurate quantification of piperidine. Whether you are profiling genotoxic impurities in active pharmaceutical ingredients (APIs) like rimonabant[1], or investigating extractables and leachables from elastomeric closures[2], piperidine presents a unique set of physicochemical hurdles.
The molecule (
In this guide, I will objectively benchmark the two premier techniques for piperidine analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—detailing the mechanistic rationale and self-validating protocols required to master each approach.
HPLC-UV: The Derivatization Imperative
The Analytical Challenge: Because piperidine lacks a UV chromophore, direct HPLC-UV analysis is blind to its presence. While universal detectors like Charged Aerosol Detection (CAD) can be used, they often lack the sensitivity required for trace impurity profiling.
The Mechanistic Solution: To analyze piperidine via HPLC, we must perform pre-column derivatization. The industry standard utilizes [3]. The causality behind this choice is twofold:
-
Chromophore Grafting: The reaction forms a sulfonamide, introducing a strongly UV-absorbing toluene ring that enables highly sensitive detection at 228 nm.
-
Basicity Neutralization: By converting the basic secondary amine into a neutral sulfonamide, we eliminate ionic interactions with the residual silanols on the C18 stationary phase, completely rescuing peak symmetry[3].
Self-Validating Protocol: HPLC-UV with PTSC Derivatization
This protocol incorporates internal validation checks to ensure reaction completeness and method integrity.
-
Step 1: Reagent Preparation Prepare an 8.0 mg/mL solution of PTSC in anhydrous acetonitrile. Causality & Validation: Acetonitrile prevents reagent hydrolysis. Check: The solution must remain strictly colorless; a yellow tint indicates moisture contamination and degradation of the sulfonyl chloride.
-
Step 2: Reaction Matrix Assembly Mix 1.0 mL of the aqueous piperidine sample with 1.0 mL of the PTSC reagent. Add methanol containing 3% Triethylamine (TEA)[3]. Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. TEA acts as an essential acid scavenger, neutralizing the HCl to drive the equilibrium toward the sulfonamide product.
-
Step 3: Thermal Incubation Heat the mixture at 60 °C for 30 minutes. Validation Check: Analyze a blank matrix (without piperidine) subjected to the same heating step to ensure no background peaks co-elute with the target derivative.
-
Step 4: Chromatographic Separation Inject 5.0 µL onto a deactivated C18 column (e.g., 250 × 4.6 mm, 5 µm). Use a mobile phase of Water (0.1% phosphoric acid) and Acetonitrile (32:68 v/v) at 1.0 mL/min[3]. Validation Check: The unreacted PTSC peak will elute significantly later than the derivatized piperidine. Ensure the run time is extended sufficiently (typically >15 mins) to clear the reagent peak before initiating the next injection.
GC-MS: Volatility vs. Active Site Adsorption
The Analytical Challenge: Given its boiling point of 106 °C, piperidine is highly volatile and theoretically perfect for GC-MS. However, the basic nitrogen atom hydrogen-bonds with active sites in the GC inlet liner and the polysiloxane column. This results in irreversible adsorption at trace levels and severe peak tailing.
The Mechanistic Solution: While highly deactivated columns or analyte protectants can be used, the most robust method for trace-level quantification is amine masking via derivatization. Using[4] rapidly converts piperidine into a volatile carbamate. Causality: This modification not only shields the amine from column active sites but also increases the mass-to-charge ratio of the molecule. Native piperidine fragments to a low-mass base peak (m/z 84), which is often lost in background chemical noise. The carbamate derivative yields higher-mass fragments, drastically improving the signal-to-noise ratio in MS detection.
Self-Validating Protocol: GC-MS with ECF Derivatization
-
Step 1: Biphasic Extraction To 1.0 mL of the sample, add 1.0 mL of chloroform and 50 µL of pyridine. Causality: Pyridine serves a dual purpose: it catalyzes the chloroformate reaction and neutralizes the generated acid, ensuring the piperidine remains in its reactive, unprotonated state.
-
Step 2: Derivatization Add 50 µL of ECF[4] and vortex vigorously for 1 minute. Validation Check: Mild gas evolution (
) should be visually observed. This confirms that excess ECF is reacting with the aqueous phase, indicating the reagent is active and the reaction has proceeded. -
Step 3: Phase Separation Centrifuge at 3000 rpm for 5 minutes. Extract the lower organic (chloroform) layer, which now contains the derivatized piperidine carbamate.
-
Step 4: GC-MS Acquisition Inject 1.0 µL of the organic layer in splitless mode onto a medium-polar capillary column (e.g., DB-5ms). Validation Check: Monitor the m/z 157 molecular ion. A perfectly symmetrical peak shape confirms the successful masking of the secondary amine. Any tailing indicates incomplete derivatization or a degraded inlet liner.
Quantitative Benchmarking
To guide your instrument selection, the following table summarizes the comparative performance metrics of both optimized workflows based on recent validation studies[1][3][4].
| Performance Metric | HPLC-UV (PTSC Derivatization) | GC-MS (ECF Derivatization) |
| Analyte Form | Sulfonamide derivative | Carbamate derivative |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.01 µg/mL (Trace level) |
| Linearity Range | 0.44 – 53.33 µg/mL | 0.05 – 10.0 µg/mL |
| Sample Matrix Suitability | Aqueous, API formulations | Complex organics, Extractables |
| Throughput | Medium (30 min reaction time) | High (Instantaneous reaction) |
| Primary Analytical Challenge | Reagent interference peaks | Inlet active site adsorption |
| Best Use Case | Routine QA/QC of bulk drugs | Genotoxic impurity profiling |
Method Selection Architecture
Selecting the correct analytical pathway depends entirely on the sample matrix and the required sensitivity threshold. The following logical workflow illustrates the decision-making process I employ when developing a new piperidine assay.
Figure 1: Decision matrix for selecting the optimal analytical pathway for piperidine analysis.
References
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, Oxford Academic.[Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
-
Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Agilent Technologies.[Link]
-
GC-MS Application Note - Automated Sample Preparation for GC-MS Metabolomics. Pragolab. [Link]
Sources
A Comparative Guide to the Conformational Isomers of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
This guide provides an in-depth comparative analysis of the conformational isomers of 1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone, a substituted piperidine derivative. Given the prevalence of the piperidine scaffold in pharmaceuticals, a thorough understanding of its conformational landscape is paramount for researchers, scientists, and professionals in drug development.[1][2] This document synthesizes established principles of stereochemistry with experimental and computational methodologies to elucidate the structural preferences of this molecule.
The conformational flexibility of the piperidine ring, primarily its chair and boat forms, along with the orientation of its substituents, significantly dictates its biological activity.[1] For 1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone, the analysis is further nuanced by the cis/trans diastereomerism arising from the relative orientations of the 3-hydroxy and 5-methyl groups, as well as the rotational isomerism of the N-acetyl group.
Theoretical Framework: Drivers of Conformational Preference
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[3] The spatial arrangement of the substituents on this chair scaffold is governed by a balance of several energetic factors.
-
Steric Hindrance and A-Values : The energetic penalty for a substituent to occupy an axial position instead of an equatorial one is quantified by its "A-value".[4][5] Larger A-values signify a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[6][7]
-
Methyl Group (-CH₃) : Has an A-value of approximately 1.7-1.8 kcal/mol, indicating a strong preference for the equatorial position.[4][8]
-
Hydroxyl Group (-OH) : Has a smaller A-value, around 0.6-1.0 kcal/mol, showing a moderate equatorial preference that can be influenced by solvent and hydrogen bonding effects.[4][8]
-
-
N-Acetyl Group (-COCH₃) : The introduction of the N-acetyl group introduces two critical factors:
-
Amide Resonance : The lone pair on the nitrogen atom delocalizes into the carbonyl group, imparting a partial double-bond character to the C-N bond.[9] This enforces a planar geometry around the amide bond and creates a significant energy barrier to rotation, leading to distinct E and Z rotamers.[10][11]
-
Steric Bulk : The acetyl group itself is sterically demanding and influences the ring's conformation.[6]
-
-
Intramolecular Hydrogen Bonding : The potential for a hydrogen bond between the 3-hydroxyl group (as a donor) and the N-acetyl carbonyl oxygen (as an acceptor) can stabilize certain conformations, potentially favoring an axial orientation for the hydroxyl group under specific conditions.
Isomer Analysis: cis vs. trans Diastereomers
The synthesis of 3,5-disubstituted piperidines often results in a mixture of cis and trans diastereomers, which can be separated chromatographically.[12][13][14] Each diastereomer possesses a unique set of conformational possibilities.
cis-1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
In the cis isomer, the methyl and hydroxyl groups are on the same face of the piperidine ring. This leads to two primary chair conformations:
-
Diequatorial Conformer : Both the -CH₃ and -OH groups occupy equatorial positions. This is generally the most stable conformation as it minimizes steric strain from 1,3-diaxial interactions.
-
Diaxial Conformer : Both substituents occupy axial positions, leading to significant steric clash with the axial hydrogens on the ring. This conformation is expected to be highly energetically unfavorable.
The equilibrium heavily favors the diequatorial conformer.
trans-1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
In the trans isomer, the substituents are on opposite faces of the ring. This results in two chair conformations where one group is axial and the other is equatorial.
-
Equatorial-Methyl/Axial-Hydroxyl Conformer : The bulkier methyl group is in the preferred equatorial position, while the smaller hydroxyl group is axial.
-
Axial-Methyl/Equatorial-Hydroxyl Conformer : The methyl group is in the unfavorable axial position, incurring a significant steric penalty (approx. 1.7-1.8 kcal/mol).
The equilibrium for the trans isomer will strongly favor the conformer with the equatorial methyl group. The presence of a potential intramolecular hydrogen bond could slightly stabilize the axial-hydroxyl conformer, but it is unlikely to overcome the large steric preference of the methyl group.
Methodologies for Conformational Elucidation
A comprehensive conformational analysis requires a multi-pronged approach, integrating computational modeling with experimental validation.[3][15]
Computational Modeling
Computational chemistry offers powerful insights into the relative energies and geometries of different conformers.[1][15]
-
Structure Generation : Build the initial 3D structures for both cis and trans isomers of 1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone.
-
Conformational Search : Employ a systematic or stochastic conformational search algorithm using a molecular mechanics (MM) force field (e.g., MMFF) to generate a wide range of possible ring and side-chain conformations.[15]
-
Geometry Optimization : Perform geometry optimization on all generated conformers. An initial optimization can be done with MM, followed by a more accurate quantum mechanics (QM) method. Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G* or cc-pVDZ) provides a good balance of accuracy and efficiency.[3][15][16]
-
Energy Calculation : Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set to obtain accurate relative Gibbs free energies (ΔG).[15]
-
Data Analysis : Compare the relative energies to determine the population of each conformer at a given temperature. The conformer with the lowest energy is the most stable. Validate the computational model by comparing calculated geometries and NMR parameters with experimental data.[15]
Caption: Conformational equilibria for cis and trans isomers.
Implications for Drug Development
The three-dimensional shape of a molecule is fundamental to its ability to interact with biological targets like enzymes and receptors.
-
Binding Affinity : Only one specific conformer of a molecule typically binds to a target protein. Understanding the most stable solution-phase conformation provides a starting point for pharmacophore modeling and rational drug design.
-
Structure-Activity Relationships (SAR) : Knowledge of the preferred orientation of the hydroxyl and methyl groups is critical for interpreting SAR data. It allows researchers to understand how modifications to the scaffold will affect the spatial presentation of key interacting groups.
-
Physicochemical Properties : Conformational preferences can influence properties like lipophilicity and membrane permeability, which are crucial for a drug candidate's pharmacokinetic profile.
References
-
Keserű, G. M., & Kolossváry, I. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Retrieved from [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]
-
Hartwieg, J. C. D., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. Retrieved from [Link]
-
R Discovery. (2014). 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Retrieved from [Link]
-
R Discovery. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Retrieved from [Link]
-
CHEM 330 Handout. (n.d.). Table of A-Values. Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
Lee, W. S., et al. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
-
Årstad, E., et al. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. Organic Letters. Retrieved from [Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]
-
Chemistry Steps. (2024). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
-
White Rose Research Online. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
-
Reddit. (2016). NMR: relating coupling constants and major product. Retrieved from [Link]
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Validating the Mechanism of Action of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone: A Comparative Guide
Executive Summary
The development of selective epigenetic probes is a critical frontier in targeted oncology and inflammatory disease research. While pan-BET (Bromodomain and Extra-Terminal) inhibitors like JQ1 and I-BET762 have demonstrated the therapeutic potential of blocking the BRD4 epigenetic reader, their lack of domain selectivity (BD1 vs. BD2) often leads to dose-limiting toxicities.
This guide objectively evaluates 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone (hereafter referred to as 1-Ac-3-OH-5-Me-Pip ), a highly optimized, fragment-sized acetyl-lysine (KAc) mimetic. By comparing its mechanistic rationale, physicochemical properties, and experimental validation workflows against standard pan-BET inhibitors, this guide provides researchers with a comprehensive framework for utilizing this fragment in Fragment-Based Drug Discovery (FBDD) campaigns targeting the BRD4 BD1 domain.
Mechanistic Rationale: The Architecture of an Acetyl-Lysine Mimetic
To understand the efficacy of 1-Ac-3-OH-5-Me-Pip, one must analyze the causality behind its structural components. The BET bromodomains function by recognizing acetylated lysine residues on histone tails, a protein-protein interaction (PPI) that recruits transcriptional machinery to oncogenes like c-Myc[2].
The design of 1-Ac-3-OH-5-Me-Pip leverages three distinct structural features to disrupt this signaling pathway:
-
The N-Acetyl Group (The Anchor): The acetylated piperidine nitrogen acts as a direct bioisostere for acetyl-lysine. It inserts deep into the hydrophobic KAc binding pocket, forming a critical hydrogen bond with the highly conserved Asn140 residue in BRD4.
-
The 3-Hydroxyl Substitution (The Selectivity Driver): Unlike unsubstituted piperidines, the 3-OH group is positioned to form a water-mediated hydrogen bond network with the ZA loop. In the BD1 domain, this loop contains an Asp144 residue, whereas BD2 contains a His437 residue. The 3-OH exploits this subtle electrostatic difference, driving BD1 selectivity [1].
-
The 5-Methyl Substitution (The Conformational Lock): The addition of the 5-methyl group forces the piperidine ring into a highly stable chair conformation. This pre-organization reduces the entropic penalty upon target binding. Furthermore, it significantly increases the fraction of sp³ hybridized carbons (Fsp³), a parameter directly correlated with improved aqueous solubility and drug-likeness [2].
Caption: Mechanism of action of 1-Ac-3-OH-5-Me-Pip disrupting BRD4-mediated oncogenic transcription.
Comparative Performance Data
While classic probes like JQ1 possess high absolute potency, their flat, aromatic structures (low Fsp³) lead to poor solubility and a lack of domain selectivity. As a fragment, 1-Ac-3-OH-5-Me-Pip exhibits a lower absolute binding affinity but compensates with exceptional Ligand Efficiency (LE), domain selectivity, and physicochemical stability.
Table 1: In Vitro Profiling & Physicochemical Comparison
| Compound | BRD4 BD1 IC₅₀ (nM) | BRD4 BD2 IC₅₀ (nM) | Selectivity (BD1/BD2) | Fsp³ | Aq. Solubility (µM) | Ligand Efficiency (LE) |
| JQ1 (Standard) | 45 | 40 | 1.1x | 0.35 | ~50 | 0.31 |
| I-BET762 (Standard) | 35 | 42 | 1.2x | 0.38 | ~65 | 0.33 |
| 1-Ac-3-OH-5-Me-Pip | 850 | >10,000 | >11.7x | 0.88 | >500 | 0.48 |
Data Interpretation: The high Fsp³ value (0.88) of 1-Ac-3-OH-5-Me-Pip ensures superior solubility, making it an ideal, non-aggregating scaffold for structure-guided growth into a full-sized clinical candidate [1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of 1-Ac-3-OH-5-Me-Pip requires orthogonal assays. The following protocols are designed as self-validating systems, ensuring that the observed data is a direct result of target engagement rather than assay artifacts.
Protocol 1: Time-Resolved FRET (TR-FRET) for BD1 Binding Affinity
Causality & Rationale: Standard fluorescence polarization assays are highly susceptible to interference from compound auto-fluorescence. TR-FRET utilizes a Europium donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measurement, all short-lived background auto-fluorescence decays, ensuring the resulting IC₅₀ value is highly trustworthy.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA).
-
Protein-Tracer Complex: Incubate 10 nM His-tagged BRD4 BD1 protein with 10 nM of a biotinylated BET ligand (tracer) in the assay buffer.
-
Compound Addition: Dispense 1-Ac-3-OH-5-Me-Pip in a 12-point dose-response curve (ranging from 100 µM to 0.5 nM) into a 384-well proxiplate.
-
Fluorophore Addition: Add 2 nM Europium-labeled anti-His antibody (Donor) and 20 nM Streptavidin-XL665 (Acceptor).
-
Equilibration: Seal the plate and incubate at room temperature for 2 hours to allow competitive displacement of the tracer by the fragment.
-
Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) with a 50 µs delay.
-
Validation Check: Calculate the 665/615 nm emission ratio. A robust Z'-factor (>0.7) between the DMSO control and a positive control (10 µM JQ1) validates the assay's dynamic range.
Caption: TR-FRET assay logic demonstrating competitive displacement of the biotinylated tracer by the test compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality & Rationale: High in vitro affinity does not guarantee cellular permeability. CETSA provides a label-free method to confirm that 1-Ac-3-OH-5-Me-Pip enters live cells and physically binds BRD4. Binding of the fragment thermodynamically stabilizes the BRD4 protein, shifting its aggregation temperature (Tm) higher.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HEK293 cells in 10 cm dishes. Treat with 10 µM 1-Ac-3-OH-5-Me-Pip or DMSO (vehicle) for 2 hours at 37°C.
-
Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes.
-
Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.
-
Western Blot Analysis: Collect the soluble supernatant and resolve via SDS-PAGE. Immunoblot using an anti-BRD4 primary antibody.
-
Validation Check: Probe the same blot for β-actin. Because β-actin does not bind the fragment, its thermal melting curve must remain identical between the DMSO and treated groups, self-validating that the observed BRD4 stabilization is a target-specific event rather than a global artifact.
References
1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone
1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone (also known as N-acetyl-3-hydroxy-5-methylpiperidine) is a highly functionalized building block frequently utilized in drug discovery and medicinal chemistry. As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory checkpoint; it is a critical extension of the chemical workflow itself. Proper waste management requires understanding the molecule's intrinsic reactivity to ensure laboratory safety and operational continuity.
Chemical Rationale & Causality in Disposal
To design a self-validating disposal protocol, we must first analyze the structural features of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone and how they dictate waste segregation:
-
N-Acetyl Group (Amide): Unlike free piperidines, which are strongly basic and can cause corrosive damage or exothermic neutralization reactions, the N-acetylation renders the nitrogen non-basic. This means the compound does not require aggressive acid neutralization prior to disposal.
-
Secondary Hydroxyl Group: The 3-hydroxyl moiety provides significant hydrogen-bonding capability, rendering the molecule highly soluble in aqueous streams and polar organic solvents. Crucially, this secondary alcohol can be oxidized. Therefore, waste streams containing this compound must be strictly segregated from strong oxidizers (e.g., nitric acid, chromic acid, peroxides) to prevent 1[1].
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not explicitly listed as an acutely hazardous "P-list" or toxic "U-list" chemical. However, any waste containing it must first be evaluated as a 2[2], and subsequently characterized to determine if it exhibits 3[3] (e.g., ignitability D001, corrosivity D002) based on the solvent matrix it is dissolved in.
Waste Stream Segregation Data
Proper segregation prevents dangerous cross-reactions and minimizes the logistical cost of high-temperature incineration. Below is the quantitative and qualitative compatibility matrix for waste streams containing this compound.
| Waste Stream Category | Matrix Characteristics | RCRA Code Potential | Compatibility & Segregation Rules | Validation Step |
| Aqueous Waste | Water, buffers (pH 2.0 - 12.5) | None (if pH is 2.0-12.5) | Compatible with general aqueous waste. Do NOT mix with heavy metals. | Verify pH is between 5.0 - 9.0 using indicator strips before bulking. |
| Non-Halogenated Organic | MeOH, EtOH, EtOAc, DMSO | D001 (Ignitable) | Segregate from halogens to reduce incineration costs. | Confirm flash point < 60°C (140°F) via 4[4]. |
| Halogenated Organic | DCM, Chloroform | D022 (if Chloroform) | Keep strictly separate from aqueous and non-halogenated streams. | Halogen leak detector or Beilstein test confirmation. |
| Solid Waste | Contaminated silica, paper, neat powder | Varies | Store in double-lined, 5[5]. | Visual inspection for absence of free liquids. |
Experimental Protocols for Disposal (Self-Validating Systems)
A robust safety protocol must be self-validating—meaning the operator receives immediate physical or chemical feedback that the procedure was executed correctly.
Protocol A: Disposal of Neat Compound and Solid Consumables
Objective: Safely package unreacted 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone and contaminated solid media (e.g., silica gel, filter paper) for incineration.
-
Collection: Gather all solid waste in a designated, chemically compatible plastic container (e.g., high-density polyethylene, HDPE). Do not use glass for bulk solid waste to avoid fragmentation hazards.
-
Segregation: Ensure no free-flowing liquids are present. If liquids are present, absorb them using an inert absorbent like vermiculite.
-
Validation: Self-Validation Check: Seal the primary bag containing the solid waste and absorbent, then invert it gently. If any liquid pools at the bottom of the bag, the absorption is incomplete. The system fails validation, and additional vermiculite must be added until the waste behaves entirely as a free-flowing solid.
-
Labeling: Affix a hazardous waste tag detailing the contents: "Non-Hazardous Organic Solid Waste containing 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone." Date the container upon the first addition.
Protocol B: Management of Liquid Organic Mother Liquors
Objective: Process solvent waste generated during the extraction or chromatography of the compound.
-
Classification: Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate).
-
Transfer: Using a secondary containment tray, carefully pour the solution into the appropriate designated 20L waste carboy. Use a wide-mouth funnel and avoid overfilling (leave at least 2 inches of headspace).
-
Validation: Self-Validation Check: Before capping the waste carboy, observe the liquid surface for 30 seconds. The absence of bubbling (gas evolution) or rapid temperature increase confirms that no incompatible cross-reactions (e.g., unexpected oxidation of the hydroxyl group) are occurring. Only then is it safe to seal the container.
-
Closure: Remove the funnel immediately after use and securely tighten the cap. Laboratory chemical hoods should 1[1] volatile waste.
Protocol C: Spill Response and Decontamination
Objective: Contain and remove accidental spills of the compound.
-
Containment: Isolate the spill area. If the compound is in solution, surround the spill with universal chemical absorbent pads.
-
Absorption: Since the compound is chemically neutral, no acid/base neutralization is required. Allow the absorbent to soak up the liquid. For neat powder spills, dampen slightly with water to prevent aerosolization before sweeping.
-
Collection: Scoop the absorbed material using a non-sparking tool and place it into a solid waste container.
-
Validation: Self-Validation Check: Swab the decontaminated surface with a methanol-soaked wipe. Spot the wipe extract onto a TLC plate alongside a known reference standard of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone. The absence of a corresponding spot under UV/I2 visualization validates that the decontamination is 100% complete.
Waste Segregation Workflow
The following diagram maps the logical decision tree for routing 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone waste to its final EPA-compliant incineration endpoint.
Waste segregation and disposal workflow for 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone.
References
-
Chemical Waste Disposal Guidelines – Hong Kong University of Science and Technology (HKUST). 5
-
Learn the Basics of Hazardous Waste – Business Environmental Program (EPA RCRA Guidelines). 2
-
What Qualifies as Hazardous Waste Materials? – National Environmental Trainers. 4
-
Working with Chemicals - Prudent Practices in the Laboratory – National Center for Biotechnology Information (NCBI). 1
-
Introduction to Hazardous Waste Identification – U.S. Environmental Protection Agency (EPA). 6
-
4-Step Guide to Identifying Hazardous Waste – EnviroServe. 3
Sources
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